BLI-489 free acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
635322-76-8 |
|---|---|
Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1 |
InChI Key |
DMEYZPJEFHGESJ-CPWLGJMPSA-N |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)O |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BLI-489 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BLI-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating potent activity against a broad spectrum of β-lactamase enzymes, including Ambler Class A, Class C, and select Class D enzymes.[1][2] This technical guide delineates the core mechanism of action of BLI-489 free acid, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its inhibitory pathways and experimental workflows. Developed to be used in combination with β-lactam antibiotics such as piperacillin, imipenem, and meropenem, BLI-489 serves as a crucial partner agent to overcome bacterial resistance mediated by β-lactamase hydrolysis.[3]
Core Mechanism of Action: Covalent Inactivation
BLI-489 functions as a mechanism-based, irreversible inhibitor of serine β-lactamases. Its mode of action is predicated on the structural mimicry of β-lactam antibiotics, allowing it to enter the active site of the β-lactamase enzyme. The proposed mechanism involves a multi-step process:
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of the β-lactam ring of BLI-489. This results in the formation of a transient acyl-enzyme intermediate, a common step in the hydrolysis of β-lactam antibiotics.
-
Ring Rearrangement: Following acylation, the BLI-489 molecule undergoes a chemical rearrangement. This is a key feature of penem inhibitors. The initial acyl-enzyme complex is unstable and rearranges to form a stable, seven-membered thiazepine ring.
-
Covalent Adduct Formation: This rearranged molecule remains covalently bound to the active site serine of the β-lactamase, rendering the enzyme permanently inactive.[4] This stable adduct prevents the enzyme from hydrolyzing its intended β-lactam antibiotic substrates.
This mechanism of covalent inactivation ensures a prolonged and efficient inhibition of β-lactamase activity, thereby restoring the efficacy of the partner antibiotic.
Quantitative Data: In Vitro Susceptibility
While specific enzyme kinetic parameters such as IC50 and Ki values for BLI-489 against purified β-lactamases are not extensively available in the public domain, its efficacy is well-documented through in vitro susceptibility testing in combination with partner antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for piperacillin in combination with a fixed concentration of BLI-489 (4 µg/mL) against a panel of β-lactamase-producing bacterial strains.
Table 1: Piperacillin-BLI-489 MICs for Enterobacteriaceae Producing Known β-Lactamases
| Bacterial Strain & β-Lactamase | Piperacillin MIC (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC (µg/mL) |
| E. coli (TEM-1) | 128 | 4 |
| E. coli (SHV-1) | 64 | 8 |
| K. pneumoniae (TEM-10) | >256 | 16 |
| K. pneumoniae (SHV-5) | >256 | 8 |
| E. cloacae (AmpC) | >256 | 16 |
| S. marcescens (AmpC) | 128 | 32 |
Data compiled from publicly available research.
Table 2: Piperacillin-BLI-489 MICs for Piperacillin-Nonsusceptible Enterobacteriaceae
| Organism (Number of Isolates) | Piperacillin MIC50 (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC50 (µg/mL) | Piperacillin MIC90 (µg/mL) | Piperacillin-BLI-489 (4 µg/mL) MIC90 (µg/mL) |
| E. coli (100) | 128 | 4 | >256 | 16 |
| K. pneumoniae (100) | >256 | 8 | >256 | 32 |
| Enterobacter spp. (50) | >256 | 16 | >256 | 64 |
Data represents typical findings from susceptibility studies.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for piperacillin-BLI-489 against bacterial isolates.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Piperacillin sodium salt
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of piperacillin in a suitable solvent. Prepare a separate stock solution of BLI-489. For the combination testing, add BLI-489 to the CAMHB to achieve a final constant concentration of 4 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of piperacillin in the BLI-489-containing CAMHB in the microtiter plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plates with the bacterial suspension. Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of piperacillin that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay evaluates the bactericidal activity of piperacillin-BLI-489 over time.
Materials:
-
CAMHB
-
Piperacillin and BLI-489 stock solutions
-
Bacterial culture in logarithmic growth phase
-
Sterile saline
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Cultures: Inoculate flasks containing CAMHB with the test organism and incubate until the culture reaches the logarithmic phase of growth.
-
Assay Setup: Dilute the log-phase culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired concentrations of piperacillin and BLI-489 (e.g., 4x MIC). Include a growth control flask without any antimicrobial agent.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of BLI-489 action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
BLI-489 free acid chemical structure and properties
An In-Depth Technical Guide to BLI-489 Free Acid for Researchers, Scientists, and Drug Development Professionals
This compound: A Potent β-Lactamase Inhibitor
This compound is a novel bicyclic penem β-lactamase inhibitor that has demonstrated significant activity against a broad spectrum of β-lactamases, including those of Ambler classes A, C, and D.[1][2] Its ability to inhibit these enzymes makes it a valuable partner for β-lactam antibiotics, restoring their efficacy against resistant bacterial strains. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and biological activity of this compound.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3][4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, possesses a complex heterocyclic structure.[3] The key structural features and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound [3][5]
| Identifier | Value |
| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][3][4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₃H₁₁N₃O₄S |
| CAS Number | 635322-76-8 |
| Canonical SMILES | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)O |
| InChI | InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1 |
| InChIKey | DMEYZPJEFHGESJ-CPWLGJMPSA-N |
Table 2: Computed Physicochemical Properties of this compound [3][5]
| Property | Value |
| Molecular Weight | 305.31 g/mol |
| XLogP3 | -0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 109.96 Ų |
Mechanism of Action
β-lactam antibiotics exert their bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[4][6] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring of these antibiotics, has led to widespread resistance.[4][6]
BLI-489 acts as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes.[7][8] This prevents the degradation of the partner β-lactam antibiotic, allowing it to effectively inhibit PBPs and disrupt cell wall synthesis, ultimately leading to bacterial cell death. BLI-489 has shown a broad spectrum of activity against class A, C, and D β-lactamases.[1]
Experimental Protocols and Biological Activity
The efficacy of BLI-489 in combination with various β-lactam antibiotics has been evaluated through several in vitro and in vivo studies. These studies are crucial for determining the spectrum of activity, potency, and potential clinical applications of this inhibitor.
In Vitro Susceptibility Testing
A common method to assess the in vitro activity of BLI-489 is through antimicrobial susceptibility testing (AST). This is often performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic with and without BLI-489.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, including known β-lactamase producers, is selected.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton broth) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Drug Preparation: The β-lactam antibiotic is serially diluted in the wells of a microtiter plate. BLI-489 is added at a fixed concentration (e.g., 4 µg/mL) to a parallel set of dilutions.[1]
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Synergy Testing: Chequerboard Analysis
To quantify the synergistic effect between BLI-489 and a β-lactam antibiotic, a chequerboard analysis is often employed. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Chequerboard Assay
-
Plate Setup: A two-dimensional array of serial dilutions of the β-lactam antibiotic and BLI-489 is prepared in a microtiter plate.
-
Inoculation and Incubation: The plate is inoculated with a standardized bacterial suspension and incubated as described for MIC determination.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Indifference is defined as an FIC index of > 0.5 to ≤ 4.
-
Antagonism is defined as an FIC index of > 4.
-
In Vitro Efficacy of BLI-489 Combinations
Studies have demonstrated that BLI-489, in combination with antibiotics like piperacillin and imipenem, exhibits potent activity against a wide range of β-lactamase-producing bacteria. For instance, the combination of piperacillin with a constant concentration of 4 µg/mL of BLI-489 has been shown to be effective against many enteric bacilli that are non-susceptible to piperacillin alone.[1] Furthermore, chequerboard analyses have revealed synergistic effects between imipenem and BLI-489 against various carbapenem-resistant Enterobacterales and Acinetobacter baumannii strains producing class D carbapenem-hydrolyzing β-lactamases.[9][10]
In Vivo Efficacy Studies
The in vivo efficacy of BLI-489 combinations is typically evaluated in animal models of infection, such as murine sepsis or thigh infection models. These studies are essential for assessing the therapeutic potential of the combination in a living organism.
Experimental Protocol: Murine Sepsis Model
-
Infection: Mice are infected with a lethal dose of a β-lactamase-producing bacterial strain via intraperitoneal injection.
-
Treatment: At a specified time post-infection, groups of mice are treated with the β-lactam antibiotic alone, BLI-489 alone, or the combination of the two, typically administered subcutaneously or intravenously. A control group receives a vehicle.
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Endpoint: The primary endpoint is typically the survival rate at the end of the study. The dose of the combination required to protect 50% of the animals (ED₅₀) can also be calculated.
In vivo studies have shown that the combination of imipenem and BLI-489 exhibits synergistic effects in rescuing mice infected with carbapenem-hydrolyzing class D β-lactamase-producing Acinetobacter baumannii.[10] Similarly, BLI-489 has been shown to enhance the efficacy of piperacillin in murine infection models caused by bacteria expressing class A, C, and D extended-spectrum β-lactamases (ESBLs).[11]
Synthesis and Analytical Methods
The synthesis of BLI-489, a complex methylidene-substituted penem, involves multi-step chemical processes. While specific, detailed industrial synthesis protocols are proprietary, the general synthesis of penem and carbapenem cores often involves the construction of the bicyclic ring system through various cyclization reactions.[12]
For the analysis of this compound in biological samples, high-performance liquid chromatography (HPLC) methods are typically employed.[13][14] These methods allow for the separation and quantification of the analyte, which is crucial for pharmacokinetic and pharmacodynamic studies.
General Analytical Method: HPLC
-
Sample Preparation: Biological samples (e.g., plasma, serum) are processed to remove proteins and other interfering substances. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The prepared sample is injected onto an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used to elute the analyte.
-
Detection: The concentration of this compound is determined using a detector, such as a UV detector or a mass spectrometer, which offers higher sensitivity and specificity.
Conclusion
This compound is a promising β-lactamase inhibitor with a broad spectrum of activity against key resistance enzymes. Its ability to restore the activity of established β-lactam antibiotics makes it a significant candidate for the development of new combination therapies to combat infections caused by multidrug-resistant bacteria. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.
References
- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
The Role of BLI-489 Free Acid as a β-Lactamase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BLI-489 is a novel penem-class β-lactamase inhibitor demonstrating potent activity against a broad spectrum of β-lactamases, including Ambler Class A (including extended-spectrum β-lactamases - ESBLs), Class C (AmpC), and certain Class D enzymes.[1][2][3] In combination with β-lactam antibiotics such as piperacillin and imipenem, BLI-489 effectively restores their antibacterial efficacy against many resistant Gram-negative bacteria. This technical guide provides an in-depth overview of BLI-489's mechanism of action, inhibitory spectrum, and the preclinical data supporting its potential as a valuable tool in combating antimicrobial resistance.
Mechanism of Action
As a penem, BLI-489's core mechanism involves the irreversible acylation of the serine residue within the active site of serine-based β-lactamases. This process inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of partner antibiotics. The bicyclic structure of BLI-489 is a key feature that contributes to its potent inhibitory activity.
In Vitro Activity
Inhibitory Spectrum
BLI-489 has demonstrated potent inhibitory activity against a wide range of clinically relevant β-lactamases. While specific IC50 and Ki values are not widely available in the public domain, numerous studies have characterized its effectiveness in combination with β-lactam antibiotics against bacteria producing the following enzyme classes:
-
Class A: Including common plasmid-mediated β-lactamases such as TEM and SHV, as well as ESBLs like CTX-M.[2]
-
Class C: Effective against chromosomally encoded AmpC enzymes, which are notoriously difficult to inhibit with older β-lactamase inhibitors.[2]
-
Class D: Shows activity against some OXA-type β-lactamases.[1][2]
Synergy Testing
Checkerboard assays are a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction.
| Combination | Bacterial Class | β-Lactamase Produced | Synergy Rate | Reference |
| Imipenem + BLI-489 | Carbapenem-Resistant Acinetobacter baumannii (CRAb) | MBL | 14.3% | [4] |
| Imipenem + BLI-489 | CRAb | OXA-23 | 92.9% | [4] |
| Imipenem + BLI-489 | CRAb | OXA-24-like | 100% | [4] |
| Imipenem + BLI-489 | CRAb | OXA-51-like | 16.7% | [4] |
| Imipenem + BLI-489 | CRAb | OXA-58 | 100% | [4] |
Table 1: Synergistic Effects of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time. Synergy in these assays is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent.
| Combination | Bacterial Strain | β-Lactamase(s) | Observation at 24h | Reference |
| Imipenem + BLI-489 | CRAb | OXA-24-like | Synergy | [4] |
| Imipenem + BLI-489 | CRAb | OXA-51-like | Synergy | [4] |
| Imipenem + BLI-489 | CRAb | OXA-58 | Synergy | [4] |
| Imipenem + BLI-489 | CRAb | OXA-23 | No Synergy | [4] |
Table 2: Time-Kill Assay Results for Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii
In Vivo Efficacy
Murine models of systemic infection are crucial for evaluating the in vivo potential of new antimicrobial combinations. Studies with BLI-489 have demonstrated its ability to significantly enhance the efficacy of piperacillin.
Optimal Dosing Ratio
In a murine systemic infection model, various ratios of piperacillin to BLI-489 were evaluated to determine the optimal combination for in vivo efficacy. An 8:1 ratio of piperacillin to BLI-489 was identified as optimal for retaining enhanced efficacy.[1]
Efficacy in Murine Systemic Infection Models
The combination of piperacillin and BLI-489 (8:1 ratio) has shown significant efficacy in treating murine infections caused by a variety of β-lactamase-producing pathogens. The 50% effective dose (ED50) is a standard measure of a drug's potency in these models.
| Pathogen | β-Lactamase(s) | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 (8:1) ED50 (mg/kg) | Piperacillin/Tazobactam ED50 (mg/kg) | Reference |
| E. coli | TEM-1 (Class A) | >1000 | 13 | 11 | [5] |
| K. pneumoniae | SHV-1 (Class A) | >1000 | 23 | 24 | [5] |
| E. cloacae | AmpC (Class C) | 285 | 38 | 71 | [5] |
| E. coli | ACT-1 (Class C) | 103 | 13 | 45 | [5] |
| E. coli | OXA-1 (Class D) | 980 | 86 | 270 | [5] |
Table 3: In Vivo Efficacy of Piperacillin/BLI-489 in Murine Systemic Infection Models
Experimental Protocols
Checkerboard Assay
This protocol provides a general framework for a checkerboard synergy test. Specific concentrations should be optimized based on the MICs of the individual agents against the test organisms.
Time-Kill Assay
This protocol outlines the general steps for a time-kill synergy study. Specific time points for sampling and concentrations of antimicrobials should be determined based on the experimental goals.
Murine Systemic Infection Model
This protocol provides a general overview of a murine sepsis model used to determine the in vivo efficacy of antimicrobial combinations. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 4. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
BLI-489 Free Acid: A Technical Guide to its Spectrum of Activity Against β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Abstract
BLI-489 is a novel bicyclic penem β-lactamase inhibitor demonstrating a broad spectrum of activity against several classes of these resistance-conferring enzymes. This technical guide provides a comprehensive overview of the available data on the inhibitory activity of BLI-489 free acid against clinically relevant β-lactamases. It includes a summary of its known spectrum of activity, detailed experimental protocols for assessing β-lactamase inhibition, and a discussion of its mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals working on novel antimicrobial strategies to combat the growing threat of antibiotic resistance.
Introduction
The escalating prevalence of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, poses a significant global health challenge. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. β-Lactamases are broadly classified into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, which utilize a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.
The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a clinically successful strategy to overcome this resistance mechanism. BLI-489 is a next-generation, non-β-lactam, penem-based inhibitor that has shown promise in neutralizing the activity of a wide range of serine β-lactamases.
Spectrum of Activity of this compound
BLI-489 has demonstrated potent inhibitory activity against Ambler Class A, Class C, and certain Class D β-lactamases. This broad spectrum makes it a promising candidate for combination therapy with various β-lactam antibiotics to address infections caused by multidrug-resistant bacteria.
Quantitative Inhibitory Activity
Table 1: In Vitro Inhibitory Activity of BLI-489 Against Class A β-Lactamases
| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |
| TEM-1 | Penicillinase | Escherichia coli, Klebsiella pneumoniae | Data not publicly available | [1] |
| SHV-1 | Penicillinase | Klebsiella pneumoniae | Data not publicly available | [1] |
| CTX-M-15 | ESBL | Escherichia coli, Klebsiella pneumoniae | Data not publicly available | [1] |
| KPC | Carbapenemase | Klebsiella pneumoniae | Synergistic effect observed in combination with carbapenems | [2] |
Table 2: In Vitro Inhibitory Activity of BLI-489 Against Class C β-Lactamases
| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |
| AmpC | Cephalosporinase | Enterobacter cloacae, Citrobacter freundii | Potent inhibition reported | [3] |
| P99 | Cephalosporinase | Enterobacter cloacae | Data not publicly available | [4] |
Table 3: In Vitro Inhibitory Activity of BLI-489 Against Class D β-Lactamases
| β-Lactamase Target | Enzyme Sub-type | Organism Source (typical) | Inhibition Data (IC50/Ki) | Reference |
| OXA-23-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |
| OXA-24/40-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |
| OXA-51-like | Carbapenemase (intrinsic) | Acinetobacter baumannii | Potential to inhibit hydrolyzing activity | [5] |
| OXA-58-like | Carbapenemase | Acinetobacter baumannii | Synergistic effect observed in combination with imipenem | [5] |
| OXA-48 | Carbapenemase | Klebsiella pneumoniae, Escherichia coli | Synergistic effect observed in combination with carbapenems | [2] |
Note: Much of the available data on BLI-489 focuses on its synergistic effects when combined with a partner antibiotic against whole bacterial cells, rather than providing specific IC50 or Ki values against purified enzymes.
Experimental Protocols
The determination of the inhibitory activity of compounds like BLI-489 against β-lactamases involves a series of well-established biochemical assays. The following sections provide detailed methodologies for key experiments.
General Workflow for Determining β-Lactamase Inhibition
The overall process for evaluating a β-lactamase inhibitor is depicted in the following workflow diagram.
Caption: General workflow for evaluating β-lactamase inhibitors.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol:
-
Reagents and Materials:
-
Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, AmpC, OXA-48).
-
This compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Chromogenic β-lactam substrate, such as nitrocefin.
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
96-well microtiter plates.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 490 nm for nitrocefin).
-
-
Procedure: a. Prepare serial dilutions of the this compound stock solution in the assay buffer. b. In the wells of a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to the assay buffer. c. Add the various concentrations of BLI-489 to the wells containing the enzyme. Include a control well with no inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C). e. Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate (e.g., nitrocefin) to each well. f. Immediately measure the change in absorbance over time using a microplate reader in kinetic mode. g. The initial reaction velocity (rate of substrate hydrolysis) is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of BLI-489 compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme.
Protocol:
-
Reagents and Materials: Same as for IC50 determination.
-
Procedure: a. Perform a series of kinetic assays similar to the IC50 determination, but with varying concentrations of both the substrate and the inhibitor. b. For each fixed concentration of BLI-489, measure the initial reaction velocities at several different substrate concentrations.
-
Data Analysis: a. Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration. b. Analyze the data using a suitable kinetic model (e.g., competitive, non-competitive, or mixed inhibition) by fitting the data to the corresponding equations. Lineweaver-Burk or Dixon plots can also be used for graphical analysis. c. The Ki value is determined from the global fit of the data to the chosen inhibition model.
Mechanism of Action
BLI-489, as a penem β-lactamase inhibitor, is understood to function as a mechanism-based inactivator of serine β-lactamases. The proposed mechanism of action involves the covalent acylation of the active site serine residue of the enzyme.
Caption: Proposed mechanism of action for penem β-lactamase inhibitors.
The initial step is the formation of a non-covalent Michaelis complex between the β-lactamase and BLI-489. Subsequently, the active site serine nucleophilically attacks the carbonyl carbon of the β-lactam ring in BLI-489, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is more stable than the one formed with a typical β-lactam substrate. The penem structure of BLI-489 is designed to facilitate further chemical rearrangements of the acyl-enzyme complex, leading to a more stable, and often irreversible, inactivation of the enzyme. This prevents the enzyme from hydrolyzing the partner β-lactam antibiotic, thereby restoring its antibacterial activity.[6][7]
Conclusion
This compound is a promising broad-spectrum serine β-lactamase inhibitor with demonstrated activity against key resistance enzymes in Gram-negative bacteria. Its ability to inhibit Class A, C, and certain Class D β-lactamases makes it a valuable candidate for further development in combination with β-lactam antibiotics. While more detailed public data on its inhibitory kinetics against a wider range of purified enzymes would be beneficial, the available information highlights its potential to address significant unmet medical needs in the fight against antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel β-lactamase inhibitors.
References
- 1. Cyclic Boronates Inhibit All Classes of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: BLI-489 Free Acid for the Treatment of Gram-Negative Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo activity, mechanism of action, and experimental evaluation of BLI-489, a novel penem β-lactamase inhibitor, against challenging Gram-negative bacteria.
Core Concepts: Mechanism of Action
BLI-489 is a potent inhibitor of a broad spectrum of β-lactamase enzymes, including Ambler Class A (such as ESBLs), Class C (AmpC), and some Class D β-lactamases.[1][2][3][4] Its primary function is to inactivate these enzymes, thereby protecting co-administered β-lactam antibiotics from hydrolysis and restoring their antibacterial efficacy. The fundamental mechanism involves the formation of a stable acyl-enzyme intermediate with the β-lactamase, which effectively sequesters the enzyme and prevents it from degrading the partner antibiotic.
In Vitro Activity of BLI-489 Combinations
BLI-489 has demonstrated significant synergistic activity when combined with various β-lactam antibiotics against a wide range of Gram-negative pathogens. The following tables summarize the available minimum inhibitory concentration (MIC) data.
BLI-489 in Combination with Piperacillin
Table 1: In Vitro Activity of Piperacillin-BLI-489 against Gram-Negative Bacilli
| Organism (n) | Piperacillin MIC90 (µg/mL) | Piperacillin/BLI-489 (4 µg/mL) MIC90 (µg/mL) |
| Acinetobacter spp. | >64 | 16[2] |
| Burkholderia cepacia | >64 | 2[2] |
| Pseudomonas aeruginosa | >64 | 64[2] |
| Enteric Bacilli (Piperacillin-nonsusceptible) | ≥32 | ≤16 (92% inhibited)[2][3] |
BLI-489 in Combination with Carbapenems
Table 2: Synergistic Activity of Imipenem-BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb)
| β-Lactamase Produced | Percentage of Isolates Showing Synergy |
| OXA-23 | 92.9%[5] |
| OXA-24-like | 100%[5] |
| OXA-51-like | 16.7%[5] |
| OXA-58 | 100%[5] |
| Metallo-β-lactamase (MBL) | 14.3%[5] |
Table 3: Synergistic Activity of Imipenem/Meropenem-BLI-489 against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Combination | Percentage of Isolates Showing Synergy |
| K. pneumoniae (n=10) | Imipenem-BLI-489 | 70%[6] |
| Meropenem-BLI-489 | 80%[6] | |
| E. cloacae (n=9) | Imipenem-BLI-489 | 77.8%[6] |
| Meropenem-BLI-489 | 100%[6] | |
| E. coli (n=6) | Imipenem-BLI-489 | 83.3%[6] |
| Meropenem-BLI-489 | 100%[6] |
In Vivo Efficacy of BLI-489 Combinations
Preclinical animal models have been instrumental in evaluating the in vivo efficacy of BLI-489 combinations.
Murine Systemic Infection Model
In a murine model of acute lethal systemic infection, the combination of piperacillin and BLI-489, at an 8:1 ratio, demonstrated significant efficacy against infections caused by Class A, C, and D β-lactamase-producing pathogens.[1][7][8]
Table 4: Efficacy of Piperacillin-BLI-489 (8:1) in a Murine Systemic Infection Model
| Pathogen (β-Lactamase) | Piperacillin ED50 (mg/kg) | Piperacillin/BLI-489 ED50 (mg/kg) |
| E. coli (TEM-1, Class A) | 103 | 13[7] |
| K. pneumoniae (SHV-1, Class A) | >1121 | 23[7] |
| S. enterica (CTX-M-5, Class A ESBL) | >1121 | 45[7] |
| E. cloacae (AmpC, Class C) | 285 | 38[7] |
| E. coli (ACT-1, Class C) | 103 | 13[7] |
| E. coli (OXA-1, Class D) | 980 | 86[7] |
Murine Pneumonia Model
The combination of imipenem and BLI-489 has shown synergistic effects in a mouse pneumonia model against carbapenem-resistant A. baumannii.[5]
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
-
A 96-well microtiter plate is prepared with serial dilutions of the β-lactam antibiotic along the x-axis and serial dilutions of BLI-489 along the y-axis.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
The plate is incubated for 18-24 hours at 37°C.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is typically defined as an FIC index of ≤ 0.5.
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.
Methodology:
-
Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 105 - 106 CFU/mL) in fresh broth.
-
The antimicrobial agents, alone and in combination, are added at specified concentrations (often at multiples of the MIC).
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).
-
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent. In a time-kill assay of imipenem combined with BLI-489 against carbapenem-resistant A. baumannii, synergy was observed at 6 hours with 2 mg/L of imipenem and 8 mg/L of BLI-489.[9]
Murine Infection Models
These models are crucial for evaluating the in vivo efficacy of new antimicrobial agents.
Systemic Infection Model Methodology:
-
Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen.
-
Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 30 minutes).[7]
-
Dosing regimens can vary, for example, single or multiple subcutaneous injections.[7]
-
The primary endpoint is typically the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.
Pneumonia Model Methodology:
-
Mice are anesthetized and infected intranasally or intratracheally with the bacterial pathogen.
-
Treatment is initiated at a specified time post-infection.
-
Endpoints can include bacterial load in the lungs and/or survival over a set period.
Conclusion
BLI-489 free acid, in combination with β-lactam antibiotics, demonstrates potent activity against a wide range of clinically important Gram-negative bacteria, including multidrug-resistant strains. Its ability to inhibit key β-lactamases restores the efficacy of partner antibiotics, offering a promising strategy to combat antimicrobial resistance. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical development.
References
- 1. Efficacy of piperacillin combined with the Penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BLI-489 Free Acid: A Technical Guide to a Potent β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BLI-489 free acid, a significant β-lactamase inhibitor. The document details its physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Core Concepts and Physicochemical Properties
BLI-489 is a penem β-lactamase inhibitor that demonstrates potent activity against a broad spectrum of β-lactamase enzymes, including class A, C, and D enzymes.[1][2] Its chemical structure allows it to effectively neutralize the hydrolytic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[3][4] When combined with a β-lactam antibiotic such as piperacillin, BLI-489 has been shown to be effective against infections caused by β-lactamase-producing pathogens.[1][2]
The following table summarizes the key physicochemical properties of this compound, sourced from its PubChem entry (CID 9972353).[5]
| Property | Value | Source |
| Molecular Formula | C13H11N3O4S | PubChem[5] |
| Molecular Weight | 305.31 g/mol | PubChem[5] |
| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][5][6]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | PubChem[5] |
| CAS Number | 635322-76-8 | PubChem[5] |
| XLogP3 | -0.8 | PubChem[5] |
| Exact Mass | 305.04702701 Da | PubChem[5] |
| Topological Polar Surface Area | 110 Ų | PubChem[5] |
| Heavy Atom Count | 21 | PubChem[5] |
| Formal Charge | 0 | PubChem[5] |
| Complexity | 576 | PubChem[5] |
| Isotope Atom Count | 0 | PubChem[5] |
| Defined Atom Stereocenter Count | 1 | PubChem[5] |
| Undefined Atom Stereocenter Count | 0 | PubChem[5] |
| Defined Bond Stereocenter Count | 1 | PubChem[5] |
| Undefined Bond Stereocenter Count | 0 | PubChem[5] |
| Covalently-Bonded Unit Count | 1 | PubChem[5] |
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of BLI-489 involves the inhibition of β-lactamase enzymes. These enzymes are a major cause of bacterial resistance to β-lactam antibiotics.[7] β-lactamases hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[8]
BLI-489 acts as a "suicide inhibitor" or an irreversible inhibitor.[7] It binds to the active site of the β-lactamase enzyme, forming a stable, covalent acyl-enzyme intermediate.[9] This process effectively deactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics. By inhibiting the β-lactamase, BLI-489 allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[3]
Experimental Protocols
The synergistic effect of BLI-489 with β-lactam antibiotics is commonly evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.[10]
Checkerboard Assay
The checkerboard assay is a microdilution technique used to assess the interaction between two antimicrobial agents.[11] It allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the nature of the drug interaction (synergistic, additive, indifferent, or antagonistic).[11][12]
Methodology:
-
Preparation of Antimicrobials: Stock solutions of the β-lactam antibiotic and BLI-489 are prepared and serially diluted.[11]
-
Plate Setup: A 96-well microtiter plate is used. The β-lactam antibiotic is serially diluted along the y-axis, and BLI-489 is serially diluted along the x-axis.[11] This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[11]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[11]
-
Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Synergy is typically defined as an FIC index of ≤ 0.5.[12] Additivity is defined as an FIC index of >0.5 to 1.0. Indifference is defined as an FIC index of >1.0 to 4.0. Antagonism is defined as an FIC index of >4.0.[12]
-
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[12]
Methodology:
-
Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL).[13]
-
Exposure: The bacterial suspension is exposed to the antimicrobial agents at specific concentrations (often based on the MIC values obtained from the checkerboard assay) alone and in combination.[14] A growth control (no drug) is also included.[14]
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).[15]
-
Plating and Incubation: The samples are serially diluted and plated on agar plates. The plates are incubated to allow for colony formation.[14]
-
Colony Counting: The number of viable bacteria (colony-forming units, CFU/mL) at each time point is determined by counting the colonies.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
Conclusion
This compound is a promising β-lactamase inhibitor with the potential to address the growing challenge of antibiotic resistance. Its robust inhibitory activity against a wide range of β-lactamases, coupled with its synergistic effects when combined with β-lactam antibiotics, makes it a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a framework for the continued evaluation of BLI-489 and other novel β-lactamase inhibitors.
References
- 1. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. role-of-lactamase-inhibitors-as-potentiators-in-antimicrobial-chemotherapy-targeting-gram-negative-bacteria - Ask this paper | Bohrium [bohrium.com]
- 5. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. actascientific.com [actascientific.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Time-kill synergy testing. [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
BLI-489 free acid CAS number and chemical identifiers
An In-Depth Technical Guide to BLI-489 Free Acid
This technical guide provides a comprehensive overview of this compound, a novel penem β-lactamase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, in vitro activity, and relevant experimental protocols.
Chemical Identifiers
A clear identification of a compound is critical for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier Type | Identifier |
| CAS Number | 635322-76-8[1] |
| Molecular Formula | C13H11N3O4S[1] |
| IUPAC Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][2][3]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1] |
| InChI Key | DMEYZPJEFHGESJ-CPWLGJMPSA-N[1] |
| SMILES | C1COCC2=NC(=CN21)/C=C/3[C@@H]4N(C3=O)C(=CS4)C(=O)O[1] |
| PubChem CID | 9972353[1] |
Mechanism of Action
BLI-489 is a potent inhibitor of a broad spectrum of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in bacteria. It has demonstrated robust activity against Ambler class A, C, and some class D β-lactamases.[1][2][3][4] The primary function of BLI-489 is to inactivate these enzymes, thereby restoring the efficacy of β-lactam antibiotics that would otherwise be hydrolyzed and inactivated. The combination of BLI-489 with a β-lactam antibiotic, such as piperacillin or imipenem, creates a synergistic effect, overcoming bacterial resistance.[5][6][7]
The general mechanism of β-lactamase inhibition by a β-lactamase inhibitor like BLI-489 is depicted in the following signaling pathway diagram.
Caption: General mechanism of β-lactamase inhibition by BLI-489.
In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of BLI-489 in combination with various β-lactam antibiotics against a wide range of bacterial isolates, including those expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][2][8]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for piperacillin in combination with BLI-489 against various β-lactamase-producing organisms.
Table 1: MIC Values of Piperacillin-BLI-489 against Enteric Bacilli [1][2]
| Organism Type | Piperacillin Alone (MIC ≥ 32 µg/mL) | Piperacillin-BLI-489 (≤16 µg/mL) | Piperacillin-Tazobactam (≤16 µg/mL) |
| Piperacillin-Nonsusceptible Strains | ~55% of total isolates | 92% inhibited | 66% inhibited |
Table 2: Time-Kill Kinetics of Piperacillin-BLI-489 (4 x MIC) [9]
| β-Lactamase Class | Bacterial Strains | Average Log10 CFU/mL Reduction at 6 hours |
| Class A | E. coli (TEM-1), K. pneumoniae (SHV-11) | 2.4 |
| ESBLs | Strains producing TEM-10, SHV-5, or CTX-M-5 | 2.2 |
| Class C & D | Strains producing AmpC, ACT-1, or OXA-1 | 2.3 |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of BLI-489.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of piperacillin in combination with BLI-489 was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Inoculum Preparation:
-
Bacterial isolates are grown on appropriate agar plates.
-
Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Experimental Setup:
-
Flasks containing 50 mL of MHB with the appropriate antimicrobial agent (piperacillin-BLI-489 at a concentration of 4 times the MIC) are prepared.[9]
-
-
Inoculation:
-
The flasks are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 10^6 CFU/mL.[9]
-
-
Sampling and Plating:
-
Aliquots are removed from the flasks at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
The aliquots are serially diluted in saline.
-
The diluted samples are plated onto appropriate agar plates to determine the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
The change in bacterial count (log10 CFU/mL) over time is calculated and plotted. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
The following diagram illustrates a typical experimental workflow for a time-kill assay.
Caption: A typical experimental workflow for a time-kill assay.
References
- 1. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BLI-489 Free Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLI-489 is a novel penem β-lactamase inhibitor with potent activity against a broad spectrum of β-lactamases, including class A (including extended-spectrum β-lactamases - ESBLs), class C (AmpC), and some class D enzymes.[1] By inhibiting these bacterial resistance enzymes, BLI-489 can restore the efficacy of β-lactam antibiotics that would otherwise be degraded. These application notes provide a summary of the in vitro and in vivo efficacy of BLI-489 in combination with various β-lactam antibiotics and detailed protocols for key experimental procedures.
Mechanism of Action
β-lactam antibiotics exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. A primary mechanism of bacterial resistance to these antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. BLI-489 acts as a "suicide substrate" or irreversible inhibitor of many of these β-lactamases. It binds to the active site of the enzyme, preventing it from destroying the partner β-lactam antibiotic and thereby allowing the antibiotic to reach its PBP target and kill the bacteria.
Data Presentation
In Vitro Synergy Data: Checkerboard Assays
The synergistic activity of BLI-489 with various carbapenem antibiotics against carbapenem-resistant Enterobacterales (CRE) has been demonstrated through checkerboard assays.[2]
| Bacterial Species | BLI-489 Combination | Synergistic Effect Observed |
| Klebsiella pneumoniae (n=10) | Imipenem | 7 out of 10 isolates (70%) |
| Meropenem | 8 out of 10 isolates (80%) | |
| Enterobacter cloacae (n=9) | Imipenem | 7 out of 9 isolates (78%) |
| Meropenem | 9 out of 9 isolates (100%) | |
| Escherichia coli (n=6) | Imipenem | 5 out of 6 isolates (83%) |
| Meropenem | 6 out of 6 isolates (100%) |
| β-Lactamase Produced | Synergistic Effect with Imipenem |
| OXA-23-producing | 92.9% of isolates |
| OXA-24-like-producing | 100% of isolates |
| OXA-51-like-producing | 16.7% of isolates |
| OXA-58-producing | 100% of isolates |
| Metallo-β-lactamase (MBL)-producing | 14.3% of isolates |
In Vitro Potency: Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal activity of BLI-489 in combination with piperacillin against various β-lactamase-producing strains. The combination of piperacillin and BLI-489 (PIP-BLI) showed a significant reduction in bacterial colony-forming units (CFU)/mL.
| Bacterial Strain (β-Lactamase Class) | Treatment | Mean Log10 CFU/mL Reduction at 6 hours |
| E. coli (Class A, TEM-1) | PIP-BLI | 2.4 |
| K. pneumoniae (Class A, SHV-11) | PIP-BLI | 2.4 |
| ESBL-producing strains (TEM-10, SHV-5, CTX-M-5) | PIP-BLI | 2.2 |
| AmpC or ACT-1 producing strains (Class C) | PIP-BLI | 2.3 |
| OXA-1 producing strain (Class D) | PIP-BLI | 2.3 |
In Vivo Efficacy: Murine Infection Models
The efficacy of piperacillin in combination with BLI-489 has been evaluated in murine systemic infection models, with the 50% effective dose (ED₅₀) being a key parameter. An 8:1 ratio of piperacillin to BLI-489 was found to be optimal.
| Infecting Pathogen (β-Lactamase Produced) | Treatment | ED₅₀ (mg/kg) |
| E. coli (Class A, TEM-1) | Piperacillin-BLI-489 | 13 |
| K. pneumoniae (Class A, SHV-1) | Piperacillin-BLI-489 | 23 |
| P. aeruginosa (Class C, AmpC) | Piperacillin-BLI-489 | 103 |
| E. coli (Class C, ACT-1) | Piperacillin-BLI-489 | 13 |
| E. coli (Class D, OXA-1) | Piperacillin-BLI-489 | Not explicitly stated, but efficacy was demonstrated. |
Mandatory Visualizations
Caption: Mechanism of action of BLI-489 in protecting β-lactam antibiotics.
Caption: Experimental workflow for a checkerboard synergy assay.
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol is for determining the synergistic activity of BLI-489 with a partner antibiotic against a bacterial isolate using the broth microdilution checkerboard method.
Materials:
-
BLI-489 free acid
-
Partner antibiotic (e.g., imipenem, meropenem, piperacillin)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate in the logarithmic growth phase
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of BLI-489 and the partner antibiotic in a suitable solvent (e.g., sterile water, DMSO) at a concentration 100x the highest final concentration to be tested.
-
Create a series of dilutions of both agents in CAMHB.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the partner antibiotic solution in decreasing concentrations along the y-axis (rows A-H).
-
Add 50 µL of BLI-489 solution in decreasing concentrations along the x-axis (columns 1-12). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Grow the bacterial isolate in CAMHB to the logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each well by visual inspection for turbidity or by using a plate reader. The MIC is the lowest concentration of the drug combination that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Kinetic Assay Protocol
This protocol is designed to assess the bactericidal activity of BLI-489 in combination with a partner antibiotic over time.
Materials:
-
This compound
-
Partner antibiotic
-
Bacterial isolate
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Apparatus for colony counting (e.g., spiral plater, manual plating supplies)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the logarithmic growth phase, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in CAMHB.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks with CAMHB containing:
-
No drug (growth control)
-
BLI-489 alone at a specified concentration (e.g., 4 µg/mL)
-
Partner antibiotic alone at a specified concentration (e.g., 4x MIC)
-
BLI-489 and the partner antibiotic in combination at the specified concentrations.
-
-
-
Incubation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL.
-
In Vivo Efficacy - Murine Pneumonia Model Protocol
This is a generalized protocol for assessing the in vivo efficacy of BLI-489 in combination with a partner antibiotic in a mouse model of bacterial pneumonia.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
Bacterial strain capable of causing pneumonia in mice
-
BLI-489 and partner antibiotic formulated for in vivo administration
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal or intratracheal inoculation
-
Housing and care facilities compliant with animal welfare regulations
Procedure:
-
Animal Acclimation and Preparation:
-
Acclimate mice to the laboratory conditions for at least 5 days.
-
To establish a robust infection, mice may be rendered transiently neutropenic by treatment with cyclophosphamide prior to infection.
-
-
Infection:
-
Prepare a bacterial inoculum of the desired concentration in sterile saline or PBS.
-
Anesthetize the mice.
-
Induce pneumonia by intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment regimens. These may include:
-
Vehicle control
-
BLI-489 alone
-
Partner antibiotic alone
-
BLI-489 and partner antibiotic in combination
-
-
Administer treatments via an appropriate route (e.g., subcutaneous, intravenous, or intraperitoneal injection) at specified dosing intervals.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness, body weight changes, and survival over a defined period (e.g., 7 days).
-
At a predetermined endpoint (e.g., 24 hours post-infection), a subset of mice from each group may be euthanized to determine the bacterial burden in the lungs and other organs (e.g., spleen, blood).
-
Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to quantify the CFU/gram of tissue or mL of blood.
-
-
Data Analysis:
-
Compare survival curves between treatment groups using statistical methods such as the log-rank test.
-
Compare bacterial burdens in tissues between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
If multiple doses are tested, calculate the ED₅₀ for each treatment group.
-
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BLI-489 Free Acid in Microbiology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of BLI-489 free acid, a potent bicyclic penem β-lactamase inhibitor, in various microbiology assays. BLI-489 is effective against Ambler class A, C, and some class D β-lactamases, making it a valuable tool for overcoming bacterial resistance to β-lactam antibiotics.[1] When combined with a β-lactam antibiotic such as piperacillin, BLI-489 restores its activity against many resistant Gram-negative bacteria.
Mechanism of Action
β-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[2][3] A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[2][4] BLI-489 is a β-lactamase inhibitor that competitively and irreversibly binds to the active site of these enzymes, protecting the partner β-lactam antibiotic from degradation and allowing it to effectively inhibit PBP and disrupt cell wall synthesis, ultimately leading to bacterial cell death.[4][5]
References
- 1. journals.asm.org [journals.asm.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of BLI-489 Free Acid in Combination with Piperacillin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BLI-489 is a novel bicyclic penem β-lactamase inhibitor that demonstrates a broad spectrum of activity against Class A, C, and D β-lactamases.[1][2] When used in combination with piperacillin, a well-established β-lactam antibiotic, it restores the activity of piperacillin against many resistant bacterial strains. This combination has shown significant in vitro efficacy against problematic pathogens, including those expressing extended-spectrum β-lactamases (ESBL) and AmpC β-lactamases.[1][3] These application notes provide a summary of the in vitro activity and detailed protocols for the evaluation of the piperacillin/BLI-489 combination.
Data Presentation
The combination of piperacillin with BLI-489 has demonstrated superior activity compared to piperacillin alone and piperacillin-tazobactam against a variety of bacterial isolates. In vitro testing has established that a constant concentration of 4 μg/ml of BLI-489 is optimal for susceptibility testing.[1][2][4]
Table 1: Comparative In Vitro Activity of Piperacillin in Combination with BLI-489
| Organism Type | Piperacillin Alone (MIC ≥ 32 μg/ml) | Piperacillin-BLI-489 (≤16 μg/ml) | Piperacillin-Tazobactam (≤16 μg/ml) | Reference |
| Enteric Bacilli (Piperacillin nonsusceptible) | ~55% of all tested | 92% inhibited | 66% inhibited | [1][2][3] |
| ESBL and AmpC producing strains | High resistance | 80% susceptible | Lower susceptibility | [5] |
Table 2: MIC90 Values for Piperacillin in Combination with BLI-489 (4 μg/ml)
| Organism | MIC90 (μg/ml) | Reference |
| Burkholderia cepacia | 2 | [5] |
| Acinetobacter spp. | 16 | [5] |
| Pseudomonas aeruginosa | 64 | [5] |
| Haemophilus influenzae | ≤0.004 - 0.015 | [5] |
| Haemophilus parainfluenzae | ≤0.004 - 0.015 | [5] |
| Moraxella catarrhalis | ≤0.004 - 0.015 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]
Objective: To determine the MIC of piperacillin in combination with a fixed concentration of BLI-489 against bacterial isolates.
Materials:
-
Piperacillin powder, analytical grade
-
BLI-489 free acid, analytical grade
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of piperacillin in a suitable solvent (e.g., sterile distilled water) to a concentration of 1280 μg/ml.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water with a small amount of DMSO if necessary for solubility, ensuring the final DMSO concentration does not affect bacterial growth) to a concentration of 40 μg/ml.
-
-
Preparation of Drug Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the piperacillin stock solution in CAMHB to achieve a final volume of 50 μl per well. The concentration range should typically span from 128 μg/ml down to 0.06 μg/ml.
-
To each well containing the diluted piperacillin, add 10 μl of the 40 μg/ml BLI-489 stock solution to achieve a final constant concentration of 4 μg/ml in a final volume of 100 µl.
-
Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB with the drug combination).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in the final well volume.
-
-
Inoculation and Incubation:
-
Add 50 μl of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 μl.
-
The final concentration of BLI-489 will be 4 µg/ml.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth. The MIC is defined as the lowest concentration of piperacillin (in the presence of 4 μg/ml BLI-489) that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for MIC determination of Piperacillin/BLI-489.
Caption: Mechanism of action of Piperacillin in combination with BLI-489.
References
- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effect of Imipenem and BLI-489 Free Acid
FOR RESEARCH USE ONLY
Introduction
The rise of carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant organisms poses a significant threat to global public health. One of the primary mechanisms of resistance to carbapenem antibiotics, such as imipenem, is the production of carbapenemase enzymes that hydrolyze the β-lactam ring.[1][2] BLI-489 is a novel penem β-lactamase inhibitor active against Class A, C, and some Class D β-lactamases.[3] This document provides detailed protocols for testing the synergistic activity of Imipenem in combination with BLI-489 free acid against various carbapenem-resistant bacterial strains. The provided methodologies are essential for researchers and drug development professionals investigating novel antibiotic therapies.
Imipenem, a broad-spectrum β-lactam antibiotic, functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4][5][6][7] This action leads to cell lysis and bacterial death.[6][7] However, its efficacy is compromised by β-lactamase enzymes. BLI-489 acts as a suicide substrate for these enzymes, forming a covalent intermediate that ultimately leads to the degradation of the β-lactamase, thereby protecting Imipenem from inactivation.[1]
Data Presentation
The combination of Imipenem and BLI-489 has demonstrated significant synergistic effects against a variety of carbapenemase-producing bacteria. The following tables summarize the quantitative data from in vitro synergy studies.
Table 1: Synergistic Effect of Imipenem and BLI-489 against Carbapenem-Resistant Enterobacterales (CRE) from Checkerboard Assays. [8]
| Bacterial Species | Number of Strains | Synergistic Effect Observed (Imipenem + BLI-489) |
| Klebsiella pneumoniae | 10 | 70% (7/10) |
| Enterobacter cloacae | 9 | 78% (7/9) |
| Escherichia coli | 6 | 83% (5/6) |
Table 2: Synergistic Effect of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Different Carbapenem-Hydrolysing Class D β-Lactamases (CHDLs) from Checkerboard Assays. [9][10][11]
| Carbapenemase Produced | Number of Strains | Synergistic Effect Observed (Imipenem + BLI-489) |
| OXA-23 | Not specified | 92.9% |
| OXA-24-like | Not specified | 100% |
| OXA-51-like | Not specified | 16.7% |
| OXA-58 | Not specified | 100% |
| Metallo-β-lactamase (MBL) | 7 | 14.3% |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[12][13][14]
Materials:
-
Imipenem powder
-
This compound powder
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL)
-
Sterile diluents (e.g., water, saline)
-
Incubator (35°C)
-
Microplate reader (optional)
Protocol:
-
Stock Solution Preparation: Prepare stock solutions of Imipenem and BLI-489 in a suitable solvent.
-
Drug Dilution:
-
In a 96-well plate, create serial twofold dilutions of Imipenem along the y-axis (e.g., rows A-G) in MHB.
-
Create serial twofold dilutions of BLI-489 along the x-axis (e.g., columns 1-10) in MHB.
-
The final volume in each well should be 50 µL after the addition of the bacterial inoculum.
-
Include a row with only Imipenem dilutions and a column with only BLI-489 dilutions to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.[15]
-
Include a growth control well (no drug) and a sterility control well (no bacteria).[15]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[13][16] FICI = FIC of Imipenem + FIC of BLI-489 Where:
-
FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
-
FIC of BLI-489 = (MIC of BLI-489 in combination) / (MIC of BLI-489 alone)
-
-
Interpret the results as follows:[13]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vitro Synergy Testing: Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[17][18][19]
Materials:
-
Imipenem and BLI-489 stock solutions
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Timer
Protocol:
-
Preparation: Prepare tubes or flasks containing MHB with the following conditions:
-
No drug (growth control)
-
Imipenem alone (at a clinically relevant concentration, e.g., 1/4x or 2x MIC)[17]
-
BLI-489 alone (at a fixed concentration)
-
Imipenem and BLI-489 in combination
-
-
Inoculation: Inoculate each tube/flask with the bacterial culture to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[18]
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[18][20]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis:
In Vivo Synergy Testing: Galleria mellonella (Wax Moth Larvae) Infection Model
The G. mellonella model is a simple and effective preliminary in vivo model to assess the efficacy of antimicrobial agents.[8]
Materials:
-
Galleria mellonella larvae of a consistent size and weight
-
Bacterial suspension of known concentration
-
Imipenem and BLI-489 solutions for injection
-
Hamilton syringes
-
Incubator (37°C)
Protocol:
-
Infection: Inject a lethal dose of the bacterial suspension into the last left proleg of each larva.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), inject the treatment solutions (Imipenem alone, BLI-489 alone, or the combination) into the last right proleg. Include a control group receiving a placebo (e.g., sterile saline).
-
Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 72-96 hours).
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) for each treatment group.
-
Compare the survival rates between the different treatment groups. A significant increase in survival in the combination group compared to the single-agent groups indicates in vivo synergy.
-
Visualization of Mechanisms and Workflows
Mechanism of Action
Caption: Mechanism of Imipenem and BLI-489 Action.
Checkerboard Assay Workflow
Caption: Checkerboard Assay Experimental Workflow.
AmpC β-Lactamase Induction Pathway
Caption: Simplified AmpG-AmpR-AmpC Signaling Pathway.
References
- 1. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 2. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Imipenem | C12H17N3O4S | CID 104838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 8. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Checkerboard array synergy testing. [bio-protocol.org]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fibercellsystems.com [fibercellsystems.com]
Application Notes and Protocols for BLI-489 Free Acid Time-Kill Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a time-kill kinetics assay to evaluate the in vitro bactericidal or bacteriostatic activity of BLI-489 free acid, a penem β-lactamase inhibitor. BLI-489 is active against Class A, C, and some Class D β-lactamases and is typically used in combination with a β-lactam antibiotic.[1]
Mechanism of Action: β-lactamase inhibitors like BLI-489 prevent bacterial degradation of β-lactam antibiotics, thereby extending their spectrum of activity.[2] They act by binding to the β-lactamase enzyme, rendering it inactive and allowing the partner antibiotic to exert its effect on the bacterial cell wall.
Spectrum of Activity: BLI-489 has demonstrated potent activity against a range of β-lactamase-producing pathogens. When combined with antibiotics such as piperacillin or imipenem, it shows efficacy against infections caused by bacteria expressing Class A (including extended-spectrum β-lactamases), Class C (AmpC), and Class D β-lactamases.[1][3][4]
Experimental Protocol: Time-Kill Kinetics Assay
This protocol is designed to determine the rate and extent of bacterial killing by this compound in combination with a partner antibiotic over a 24-hour period.
1. Materials and Reagents:
-
This compound
-
Partner β-lactam antibiotic (e.g., piperacillin, imipenem)
-
Bacterial strains (e.g., β-lactamase-producing strains of Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)[3][5][6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS), sterile
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile culture tubes or flasks
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C with shaking capabilities)
-
Spiral plater or manual plating supplies
-
Colony counter
2. Preparation of Reagents and Bacterial Inoculum:
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 10x the highest concentration to be tested.
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on an agar plate, select 3-5 colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.[7]
-
3. Time-Kill Assay Procedure:
-
Test Setup:
-
Prepare test tubes or flasks containing CAMHB with the desired concentrations of BLI-489 and the partner antibiotic. Common concentrations to test include sub-MIC, MIC, and supra-MIC levels (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[8]
-
Include the following controls:
-
Growth control (no antimicrobial agent)
-
BLI-489 alone
-
Partner antibiotic alone
-
-
-
Inoculation: Add the prepared bacterial inoculum to each test and control tube to achieve the final target density of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
Sampling and Plating:
-
Aseptically remove aliquots (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[8]
-
Perform serial ten-fold dilutions of each aliquot in sterile PBS.
-
Plate a defined volume (e.g., 10 µL or 100 µL) of the appropriate dilutions onto TSA plates.
-
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on plates that yield between 30 and 300 colonies.
-
Data Analysis:
-
Calculate the CFU/mL for each time point and treatment condition.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial combination and control.
-
Synergy: Defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[5]
-
Bactericidal activity: Defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
-
Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL from the initial inoculum.[9]
-
Data Presentation
Summarize the quantitative data from the time-kill assay in the following tables.
Table 1: Minimum Inhibitory Concentrations (MICs) of BLI-489 and Partner Antibiotic against Test Strains.
| Bacterial Strain | BLI-489 MIC (µg/mL) | Partner Antibiotic MIC (µg/mL) |
| E. coli (β-lactamase producer) | ||
| K. pneumoniae (β-lactamase producer) | ||
| P. aeruginosa (β-lactamase producer) | ||
| A. baumannii (β-lactamase producer) |
Table 2: Time-Kill Kinetics Data (log₁₀ CFU/mL) for BLI-489 in Combination with a Partner Antibiotic.
| Treatment | 0 hr | 2 hr | 4 hr | 6 hr | 8 hr | 12 hr | 24 hr |
| Growth Control | |||||||
| BLI-489 (Concentration) | |||||||
| Partner Antibiotic (Concentration) | |||||||
| BLI-489 + Partner Antibiotic |
Visualizations
Caption: Workflow of the time-kill kinetics assay.
Caption: Mechanism of action of BLI-489 with a β-lactam antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
Determining the MIC of BLI-489 Free Acid Combinations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BLI-489 is a novel bicyclic penem β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and D β-lactamases.[1][2] This characteristic makes it a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by resistant bacteria. One successful strategy to overcome resistance is the co-administration of a β-lactamase inhibitor with a β-lactam antibiotic.[3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of BLI-489 free acid in combination with various β-lactam antibiotics, presenting key data and experimental workflows to guide researchers in their in vitro susceptibility testing.
Mechanism of Action: β-Lactamase Inhibition
β-lactam antibiotics function by inhibiting bacterial cell wall synthesis. However, bacteria can develop resistance by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[4] BLI-489 acts as a "suicide substrate," irreversibly binding to the β-lactamase enzyme. This allows the partner β-lactam antibiotic to remain intact and effectively kill the bacteria.[4]
Mechanism of BLI-489 action.
Data Presentation: MIC of BLI-489 Combinations
The in vitro efficacy of BLI-489 is typically evaluated by determining the MIC of a partner antibiotic in the presence of a fixed concentration of BLI-489. A constant concentration of 4 μg/ml BLI-489 has been shown to be effective for in vitro testing with piperacillin.[3]
Table 1: MIC Values (μg/mL) of Piperacillin in Combination with a Fixed Concentration of BLI-489 (4 μg/mL) against various bacterial strains.
| Bacterial Species | Piperacillin Alone (MIC90) | Piperacillin + BLI-489 (4 μg/mL) (MIC90) |
| B. cepacia | >64 | 2 |
| Acinetobacter spp. | >64 | 16 |
| P. aeruginosa | >64 | 64 |
Data compiled from published research.[5]
Table 2: Synergistic Effects of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) producing different Carbapenem-Hydrolysing Class D β-Lactamases (CHDLs).
| CHDL Produced by CRAb | Percentage of Isolates Showing Synergy |
| OXA-23 | 92.9% |
| OXA-24-like | 100% |
| OXA-51-like | 16.7% |
| OXA-58 | 100% |
Data from checkerboard analysis.[6][7]
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination of a β-Lactam Antibiotic with a Fixed Concentration of BLI-489
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[3]
Materials:
-
This compound
-
β-lactam antibiotic of choice (e.g., Piperacillin)
-
Mueller-Hinton II Broth (MHB II)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound and the partner β-lactam antibiotic in a suitable solvent.
-
Prepare BLI-489 Working Solution: Dilute the BLI-489 stock solution in MHB II to achieve a working concentration that, when further diluted in the microtiter plate, will result in the desired fixed concentration (e.g., 8 μg/mL for a final concentration of 4 μg/mL).
-
Prepare Antibiotic Serial Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in MHB II containing the fixed concentration of BLI-489 in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB II to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism.
Broth microdilution workflow.
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard method is used to assess the synergistic, indifferent, or antagonistic effect of two antimicrobial agents in combination.[6][7]
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of BLI-489 and the partner antibiotic.
-
Plate Setup: In a 96-well plate, dilute the antibiotic horizontally (e.g., columns 1-10) and BLI-489 vertically (e.g., rows A-G). This creates a matrix of varying concentrations of both agents.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in Protocol 1.
-
Incubation: Incubate the plates under the same conditions as Protocol 1.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Checkerboard assay workflow.
Conclusion
The combination of BLI-489 with β-lactam antibiotics demonstrates significant potential in overcoming bacterial resistance. The protocols and data presented here provide a framework for researchers to conduct in vitro susceptibility testing and evaluate the efficacy of BLI-489 combinations against a wide range of bacterial pathogens. Consistent and standardized methodologies are crucial for generating reliable and comparable data in the development of new antimicrobial therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for BLI-489 Free Acid in Studying β-Lactamase Inhibition in Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BLI-489 free acid, a potent penem β-lactamase inhibitor, for the investigation of β-lactamase-mediated resistance in the clinically significant pathogen Acinetobacter baumannii. The protocols detailed herein cover in vitro synergy testing and in vivo efficacy evaluation, providing a framework for assessing the potential of BLI-489 to restore the activity of β-lactam antibiotics against multidrug-resistant strains.
Introduction to BLI-489 and Acinetobacter baumannii Resistance
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its remarkable ability to acquire resistance to a wide array of antibiotics. A primary mechanism of resistance to β-lactam antibiotics, including carbapenems, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. A. baumannii is known to produce a variety of β-lactamases, with the class D oxacillinases (OXA), such as OXA-23, OXA-24/40, OXA-51, and OXA-58, being of particular clinical concern.
BLI-489 is a bicyclic penem β-lactamase inhibitor with demonstrated activity against class A, C, and certain class D β-lactamases.[1] When used in combination with a β-lactam antibiotic, such as imipenem or piperacillin, BLI-489 can effectively neutralize the enzymatic activity of β-lactamases, thereby restoring the antibiotic's ability to inhibit bacterial cell wall synthesis.
Mechanism of Action: BLI-489 Inhibition of OXA β-Lactamases
BLI-489 acts as a potent inhibitor of specific OXA-type carbapenemases by binding to the active site of the enzyme. Molecular docking studies have elucidated the interaction of BLI-489 with these enzymes. For instance, in OXA-24 and OXA-58, BLI-489 is thought to bind within a hydrophobic tunnel-like channel, forming stable interactions with key residues. This binding obstructs the entry of β-lactam antibiotics into the active site, preventing their hydrolysis. While BLI-489 shows strong inhibitory activity against OXA-24 and OXA-58, its interaction with OXA-23 is reported to be less stable.[2]
Caption: Mechanism of BLI-489 action in A. baumannii.
Data Presentation
In Vitro Synergy of Imipenem and BLI-489 against Carbapenem-Resistant A. baumannii (CRAb)
The synergistic activity of imipenem in a combination with BLI-489 has been evaluated against a panel of clinical A. baumannii isolates expressing different carbapenem-hydrolyzing class D β-lactamases (CHDLs). The checkerboard assay is a common method to determine synergy, with the Fractional Inhibitory Concentration Index (FICI) calculated to interpret the interaction.
Table 1: Summary of Checkerboard Synergy Analysis of Imipenem and BLI-489 against CRAb Isolates.
| β-Lactamase Profile | Number of Isolates Tested | Synergistic Effect (%)[3][4][5] |
| OXA-23-producing | 14 | 92.9% |
| OXA-24-like-producing | 14 | 100% |
| OXA-51-like-producing | Not specified | 16.7% |
| OXA-58-producing | 15 | 100% |
| MBL-producing | 7 | 14.3% |
Synergy is defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.
Time-Kill Kinetics of Imipenem and BLI-489 Combination
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. The combination of imipenem and BLI-489 has demonstrated synergistic and bactericidal effects against various OXA-producing A. baumannii strains.
Table 2: Representative Time-Kill Assay Data for Imipenem and BLI-489 against an OXA-24-like-producing A. baumannii Isolate.
| Time (hours) | Control (No Drug) (log10 CFU/mL) | Imipenem (2 mg/L) (log10 CFU/mL) | BLI-489 (8 mg/L) (log10 CFU/mL) | Imipenem (2 mg/L) + BLI-489 (8 mg/L) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 6.5 | 6.2 | 4.5 |
| 4 | 8.5 | 7.0 | 6.8 | 3.0 |
| 6 | 9.0 | 7.5 | 7.2 | <2.0 |
| 8 | 9.2 | 7.8 | 7.5 | <2.0 |
| 24 | 9.5 | 8.0 | 7.8 | <2.0 |
Data are illustrative and based on graphical representations from literature.[4]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a sparingly soluble compound. For in vitro assays, a stock solution is typically prepared in a suitable organic solvent and then diluted in the appropriate testing medium.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of BLI-489.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows) in 100% DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: For experiments, thaw an aliquot and prepare fresh dilutions in the appropriate broth or buffer. Ensure the final concentration of DMSO in the assay is non-inhibitory to the bacteria (typically ≤1%).
Caption: Workflow for BLI-489 stock solution preparation.
Protocol 1: Checkerboard Synergy Assay
This protocol determines the in vitro synergy between a β-lactam antibiotic and BLI-489 against A. baumannii.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
A. baumannii isolate
-
β-lactam antibiotic (e.g., imipenem) stock solution
-
BLI-489 stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the A. baumannii isolate on a suitable agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute the β-lactam antibiotic horizontally across the plate.
-
Serially dilute BLI-489 vertically down the plate.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Caption: Experimental workflow for the checkerboard synergy assay.
Protocol 2: Time-Kill Assay
This protocol assesses the rate of bacterial killing by the combination of a β-lactam antibiotic and BLI-489.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
A. baumannii isolate
-
β-lactam antibiotic (e.g., imipenem) and BLI-489 stock solutions
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of A. baumannii in CAMHB.
-
Dilute the culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Set up Test Conditions:
-
Prepare tubes/flasks with CAMHB containing:
-
No drug (growth control)
-
β-lactam antibiotic alone (at a clinically relevant concentration, e.g., 2 mg/L imipenem)
-
BLI-489 alone (e.g., 8 mg/L)
-
Combination of β-lactam antibiotic and BLI-489
-
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Determine Viable Counts:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Protocol 3: Murine Pneumonia Model for In Vivo Efficacy
This protocol evaluates the in vivo efficacy of the β-lactam/BLI-489 combination in a mouse model of A. baumannii pneumonia.[6]
Materials:
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
A. baumannii isolate
-
Sterile saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
β-lactam antibiotic and BLI-489 for injection (formulated in a suitable vehicle)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of A. baumannii.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally to induce pneumonia.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Administer the compounds via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection).
-
Treatment groups may include:
-
Vehicle control
-
β-lactam antibiotic alone
-
BLI-489 alone
-
β-lactam antibiotic + BLI-489 combination
-
-
Administer treatment at specified intervals (e.g., every 12 hours) for a defined duration.
-
-
Monitoring and Endpoints:
-
Monitor the mice for signs of illness and survival for a set period (e.g., 7 days).
-
Alternatively, at a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest lungs and/or spleen, homogenize the tissues, and perform serial dilutions and plating to determine the bacterial load (CFU/organ).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare bacterial loads in organs between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable tool for studying and overcoming β-lactamase-mediated resistance in Acinetobacter baumannii. The protocols provided here offer a starting point for researchers to evaluate the potential of BLI-489 in combination with β-lactam antibiotics. The synergistic and bactericidal activity observed in both in vitro and in vivo models suggests that this combination strategy holds promise for the development of new therapeutic options against infections caused by carbapenem-resistant A. baumannii.
References
- 1. jmatonline.com [jmatonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a new mouse model of Acinetobacter baumannii pneumonia to evaluate the postantibiotic effect of imipenem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of BLI-489 Free Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vivo data and detailed protocols for the study of BLI-489 free acid, a penem β-lactamase inhibitor, in combination with β-lactam antibiotics in various animal models.
Introduction
BLI-489 is a novel bicyclic penem β-lactamase inhibitor with potent activity against Ambler class A, C, and some class D β-lactamases. By inactivating these bacterial resistance enzymes, BLI-489 restores the efficacy of β-lactam antibiotics against a broad spectrum of multidrug-resistant pathogens. In vivo studies in animal models have demonstrated the synergistic potential of BLI-489 when co-administered with antibiotics such as piperacillin and imipenem, offering a promising strategy to combat challenging bacterial infections.
Mechanism of Action
BLI-489 acts as a "suicide inhibitor" of β-lactamase enzymes. It mimics the structure of β-lactam antibiotics, allowing it to bind to the active site of the β-lactamase. This binding initiates a chemical reaction that results in the formation of a stable, covalent complex between BLI-489 and the enzyme, rendering the β-lactamase inactive. This prevents the degradation of the partner β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Caption: Mechanism of BLI-489 action.
In Vivo Efficacy Data
Piperacillin/BLI-489 Combination Therapy
A murine systemic infection model was utilized to assess the in vivo efficacy of piperacillin in combination with BLI-489. An optimal dosing ratio of 8:1 (piperacillin:BLI-489) was determined to provide the most significant enhancement of efficacy.[1] The combination demonstrated potent activity against a range of β-lactamase-producing pathogens.
Table 1: Efficacy of Piperacillin Combined with BLI-489 (8:1 ratio) in Murine Systemic Infection Models [1]
| Bacterial Strain | β-Lactamase Class | Piperacillin ED₅₀ (mg/kg) | Piperacillin/BLI-489 (8:1) ED₅₀ (mg/kg) |
| Escherichia coli (TEM-1) | A | >128 | 13 |
| Klebsiella pneumoniae (SHV-1) | A | >128 | 23 |
| Klebsiella pneumoniae (SHV-5, ESBL) | A | >128 | 27 |
| Enterobacter cloacae (AmpC) | C | >128 | 32 |
| Pseudomonas aeruginosa (OXA-2) | D | >128 | 45 |
ED₅₀ (Effective Dose 50): The dose required to protect 50% of the infected animals from mortality.
Imipenem/BLI-489 Combination Therapy
The combination of imipenem and BLI-489 has shown synergistic effects in rescuing mice from lethal pneumonia caused by carbapenem-hydrolysing class D β-lactamase (CHDL)-producing Acinetobacter baumannii. While specific quantitative data from these murine studies are not detailed in the available literature, the studies confirm a significant survival benefit.[2] This combination has also demonstrated efficacy in a Caenorhabditis elegans survival assay.[2]
Pharmacokinetic and Toxicology Data
Specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance) and toxicology data (e.g., LD50, NOAEL) for this compound in animal models are not publicly available in the reviewed scientific literature. Further investigation into non-publicly available regulatory filings may be required to obtain this information.
Experimental Protocols
Murine Systemic Infection Model for Piperacillin/BLI-489 Efficacy
This protocol is based on the methodology used to evaluate the efficacy of piperacillin in combination with BLI-489 against acute lethal systemic infections in mice.[1]
Caption: Experimental workflow for a murine systemic infection model.
1. Animal Model:
-
Species: Mouse (e.g., Swiss Webster)
-
Sex: Female
-
Weight: 18-22 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Bacterial Strains and Inoculum Preparation:
-
Select appropriate β-lactamase-producing bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa).
-
Culture the bacteria overnight on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Harvest bacterial growth and suspend in a sterile solution (e.g., 5% hog gastric mucin in saline) to the desired concentration (typically determined by prior titration to establish a lethal dose).
3. Infection Procedure:
-
Administer the bacterial suspension to mice via intraperitoneal (IP) injection. The injection volume is typically 0.5 mL.
4. Drug Preparation and Administration:
-
Prepare sterile solutions of piperacillin and BLI-489 in a suitable vehicle (e.g., sterile water or saline).
-
For combination therapy, prepare solutions with the desired ratio (e.g., 8:1 piperacillin to BLI-489).
-
Administer the treatment (and control vehicle) via subcutaneous (SC) or intravenous (IV) injection at specified time points post-infection (e.g., 30 minutes and 2 hours post-infection).
5. Efficacy Assessment:
-
Monitor the mice for mortality for a period of 7 days post-infection.
-
The 50% effective dose (ED₅₀) is calculated using a suitable statistical method (e.g., probit analysis) based on the number of surviving animals at each dose level.
Murine Pneumonia Model for Imipenem/BLI-489 Efficacy
This is a representative protocol for establishing a murine pneumonia model to evaluate the efficacy of imipenem in combination with BLI-489 against Acinetobacter baumannii.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Female
-
Age: 6-8 weeks
-
Housing: As described above.
2. Bacterial Strain and Inoculum Preparation:
-
Use a relevant clinical isolate of carbapenem-resistant Acinetobacter baumannii.
-
Grow the bacteria in a suitable broth (e.g., Luria-Bertani broth) to mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in sterile phosphate-buffered saline (PBS) to the desired concentration for infection.
3. Infection Procedure (Intratracheal Instillation):
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine).
-
Expose the trachea through a small incision in the neck.
-
Using a fine-gauge needle and syringe, carefully inject a small volume (e.g., 50 µL) of the bacterial suspension directly into the trachea.
-
Suture the incision and allow the mice to recover.
4. Drug Preparation and Administration:
-
Prepare sterile solutions of imipenem and BLI-489.
-
Administer the treatments (e.g., via intraperitoneal or intravenous injection) at a predetermined time post-infection (e.g., 2 hours) and continue for a specified duration (e.g., every 12 hours for 3 days).
5. Efficacy Assessment:
-
Survival Study: Monitor the mice for a defined period (e.g., 7 days) and record mortality.
-
Bacterial Load Determination: At selected time points, euthanize a subset of mice. Aseptically remove the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Histopathology: Collect lung tissue, fix in formalin, and process for histological examination to assess the extent of inflammation and tissue damage.
Conclusion
This compound, in combination with β-lactam antibiotics, demonstrates significant in vivo efficacy in murine models of bacterial infection. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the potential of this β-lactamase inhibitor. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of BLI-489 to support its clinical development.
References
Troubleshooting & Optimization
Troubleshooting BLI-489 free acid solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with BLI-489 free acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do?
A1: BLI-489 is a carboxylic acid, and its free acid form is expected to have low solubility in neutral aqueous solutions. The solubility of acidic compounds is highly pH-dependent.[1][2][3] To improve solubility, you should increase the pH of your solution. It is recommended to try dissolving the compound in a weak basic solution, such as a sodium bicarbonate or sodium carbonate buffer. Alternatively, you can add a small amount of a base like sodium hydroxide (NaOH) dropwise to your aqueous suspension until the compound dissolves. Be sure to monitor the final pH to ensure it is compatible with your experimental setup.
Q2: I'm observing precipitation when I add my BLI-489 stock solution to my cell culture media. How can I prevent this?
A2: This is a common issue when a drug dissolved in an organic solvent or at a high pH is introduced into a neutral pH, buffered solution like cell culture media. The abrupt change in pH or solvent concentration can cause the compound to crash out of solution. To mitigate this, try the following:
-
Lower the concentration: Prepare a more dilute stock solution.
-
Stepwise dilution: Add the stock solution to the media slowly while vortexing or stirring to allow for gradual mixing.
-
Use a co-solvent: If compatible with your assay, consider using a small, final concentration of a biocompatible co-solvent like DMSO in your media.
-
pH adjustment of media: If your experiment allows, slightly increasing the pH of your cell culture media (e.g., to 7.6-7.8) might help, but be cautious as this can affect cell viability.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a high-concentration stock solution, it is advisable to use an organic solvent. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for poorly water-soluble acidic compounds. Based on data for similar carbapenem compounds like meropenem, a solubility of approximately 30 mg/mL can be expected in these solvents. For aqueous solutions, adjusting the pH is crucial.
Q4: Can I use sonication or heating to improve the solubility of this compound?
A4: Yes, both methods can aid in dissolution. Sonication can help break down solid aggregates and increase the surface area for dissolution. Gentle heating (e.g., to 37°C) can also increase the rate of dissolution. However, be cautious with heating as prolonged exposure to high temperatures could potentially degrade the compound. Always check for compound stability under these conditions if possible.
Q5: What is the difference between this compound and its salt form (e.g., sodium salt)?
A5: The free acid form of BLI-489 has a carboxylic acid group (-COOH).[4] The salt form, typically a sodium salt, is the deprotonated version where the acidic proton is replaced by a sodium ion (-COO⁻Na⁺).[5] Salt forms of acidic drugs are generally much more soluble in water and neutral aqueous solutions than their free acid counterparts. If you are consistently facing solubility issues with the free acid in aqueous media, consider using the sodium salt form of BLI-489 if it is available and suitable for your application.
Quantitative Data Summary
| Property | This compound (Computed/Estimated) | Meropenem (Hydrate) (Experimental) | Reference |
| Molecular Weight | 305.31 g/mol | 437.5 g/mol | [4] |
| XLogP3 | -0.8 | Not Available | [4] |
| Solubility in DMSO/DMF | Likely soluble | ~30 mg/mL | Based on general properties of acidic compounds and data for meropenem. |
| Solubility in PBS (pH 7.2) | Low | ~5 mg/mL | The free acid is expected to have lower solubility than meropenem at neutral pH. Solubility will increase with pH. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
-
Suspension: Add the weighed this compound to your desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring the suspension, add a 1 M sodium hydroxide (NaOH) solution dropwise.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter. Continue adding NaOH until the this compound is fully dissolved.
-
Final pH: Adjust the final pH to the desired value for your experiment, keeping in mind that the compound may precipitate if the pH is lowered significantly.
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm filter.
-
Usage: Use the freshly prepared aqueous solution immediately or store it for a short period as recommended, as the stability in aqueous solution may be limited.
Visualizations
Bacterial Resistance and Inhibition Workflow
References
- 1. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]
- 2. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BLI-489 Free Acid Concentration in Synergistic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLI-489 free acid in synergistic studies.
Troubleshooting Guides
Question: We are not observing a synergistic effect between BLI-489 and our partner antibiotic in a checkerboard assay. What are the possible reasons and troubleshooting steps?
Answer:
Several factors can contribute to a lack of observed synergy. Here is a systematic approach to troubleshooting this issue:
1. Inappropriate Concentration Ranges:
-
Issue: The concentration ranges for BLI-489 or the partner antibiotic may not be optimal to demonstrate synergy.
-
Troubleshooting Steps:
-
BLI-489 Concentration: Since BLI-489 is a β-lactamase inhibitor with little to no intrinsic antibacterial activity, its effective concentration is determined by its ability to inhibit the β-lactamase enzyme and restore the activity of the partner antibiotic. Instead of a traditional Minimum Inhibitory Concentration (MIC), a concentration-dependent reduction in the partner antibiotic's MIC should be determined.[1][2]
-
Recommended Approach: Perform a preliminary experiment where the partner antibiotic's MIC is determined in the presence of serial dilutions of BLI-489 (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8 µg/mL). This will help identify the concentration range of BLI-489 that results in the most significant reduction of the partner antibiotic's MIC.[1]
-
Partner Antibiotic Concentration: The concentration range for the partner antibiotic should bracket its MIC against the test organism. A common starting point is to test concentrations from 1/32 to 4 times the MIC.[3]
-
2. Bacterial Strain Characteristics:
-
Issue: The resistance mechanism of the bacterial strain may not be mediated by a β-lactamase that is a target of BLI-489. BLI-489 is active against class A, C, and some class D β-lactamases.[2]
-
Troubleshooting Steps:
-
Verify Resistance Mechanism: Confirm the presence of β-lactamase genes in the test organism (e.g., via PCR).
-
Test Against Known Susceptible Strains: Include a quality control strain known to be susceptible to the combination of BLI-489 and the partner antibiotic.
-
3. Experimental Conditions:
-
Issue: Suboptimal experimental conditions can affect the outcome of the assay.
-
Troubleshooting Steps:
-
Inoculum Density: Ensure the final inoculum in the wells is approximately 5 x 105 CFU/mL. A higher inoculum can sometimes overcome the effect of the antibiotic combination.
-
Incubation Time and Conditions: Incubate for the recommended 16-20 hours at 35-37°C.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) unless a different medium is specifically required for the test organism.
-
4. Data Interpretation:
-
Troubleshooting Steps:
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[4]
-
-
Review Raw Data: Carefully examine the growth patterns in the microtiter plate to ensure the MICs are correctly determined.
-
Question: We are observing inconsistent results between our checkerboard assay and time-kill assay for BLI-489 synergy. Why might this be happening?
Answer:
Discrepancies between checkerboard and time-kill assays are not uncommon and can arise from fundamental differences in what each assay measures.[3][5]
-
Checkerboard Assay: This method determines the inhibition of bacterial growth at a single time point (usually 18-24 hours). It provides a static view of the interaction.
-
Time-Kill Assay: This method measures the rate of bacterial killing over a period of time (e.g., 0, 4, 8, 24 hours). It provides a dynamic view of the interaction and can distinguish between bactericidal and bacteriostatic effects.
Possible Reasons for Discrepancies:
-
Bacteriostatic vs. Bactericidal Effects: A combination may appear synergistic in a checkerboard assay (inhibiting growth) but may not demonstrate synergistic killing in a time-kill assay.
-
Rate of Killing: The time-kill assay provides more detailed information on the dynamics of the interaction. A combination might show a synergistic effect at an early time point but not at a later one, or vice-versa.
-
Post-Antibiotic Effect (PAE): One of the drugs might have a prolonged effect even after its concentration drops, which is better captured in a time-kill assay.
Troubleshooting and Best Practices:
-
Complementary Data: View the results from both assays as complementary rather than contradictory. The checkerboard assay is a good screening tool, while the time-kill assay provides more in-depth information on the dynamics of the synergistic interaction.
-
Concentration Selection for Time-Kill: The concentrations used in the time-kill assay are critical. They are often based on the MIC values obtained from the checkerboard assay (e.g., 0.5x, 1x, 2x MIC).
-
Careful Interpretation: When interpreting time-kill data, synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[5]
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of BLI-489?
Answer:
BLI-489 is a novel penem β-lactamase inhibitor. Its primary mechanism of action is to inactivate β-lactamase enzymes produced by bacteria. These enzymes are a major cause of resistance to β-lactam antibiotics. By inhibiting these enzymes, BLI-489 restores the activity of partner β-lactam antibiotics, allowing them to effectively target and disrupt bacterial cell wall synthesis, leading to bacterial cell death. BLI-489 is effective against class A, C, and some class D β-lactamases.
Question: How do I determine the initial concentration range for BLI-489 in a synergistic study, given that it has no significant intrinsic antibacterial activity?
Answer:
Since BLI-489's primary role is to inhibit β-lactamases, its potency is measured by its ability to lower the MIC of a partner antibiotic. A common approach is to perform a preliminary experiment where you determine the MIC of the partner antibiotic against the target organism in the presence of various fixed concentrations of BLI-489. A typical range to test for BLI-489 is 0.125 to 8 µg/mL. The concentration that provides the maximal reduction in the partner antibiotic's MIC can then be used as a starting point for more extensive synergy studies like the checkerboard assay.[1]
Question: What are the standard experimental methods for evaluating the synergistic activity of BLI-489?
Answer:
The two most common in vitro methods for evaluating synergy are:
-
Checkerboard Assay: This is a microdilution method where serial dilutions of two drugs are tested in combination against a bacterial inoculum in a 96-well plate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.
-
Time-Kill Assay: This assay measures the change in bacterial viability (in CFU/mL) over time in the presence of single drugs and their combination. It provides a dynamic assessment of the interaction and can differentiate between bactericidal and bacteriostatic effects.
In vivo studies in animal models, such as murine infection models, are also used to confirm the synergistic efficacy of the combination.
Data Presentation
Table 1: Example Checkerboard Assay Results for BLI-489 and a Partner Antibiotic
| BLI-489 (µg/mL) | Partner Antibiotic (µg/mL) | Growth |
| 0 | 16 | + |
| 0 | 8 | + |
| 0 | 4 | + |
| 0 | 2 | - |
| 1 | 16 | + |
| 1 | 8 | + |
| 1 | 4 | - |
| 1 | 2 | - |
| 2 | 16 | + |
| 2 | 8 | - |
| 2 | 4 | - |
| 2 | 2 | - |
| 4 | 16 | - |
| 4 | 8 | - |
| 4 | 4 | - |
| 4 | 2 | - |
Note: This is a simplified representation. A full checkerboard would have a wider range of concentrations for both agents.
Table 2: FICI Calculation and Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to ≤ 4.0 | Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Checkerboard Assay Protocol
-
Prepare Drug Solutions: Prepare stock solutions of BLI-489 and the partner antibiotic in an appropriate solvent and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Microtiter Plate:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
In the first column, add 50 µL of the highest concentration of the partner antibiotic to the first well and perform serial two-fold dilutions down the column.
-
In the first row, add 50 µL of the highest concentration of BLI-489 to the first well and perform serial two-fold dilutions across the row.
-
This creates a gradient of the partner antibiotic in the columns and BLI-489 in the rows.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FICI: Calculate the FICI for each well showing no growth to determine the nature of the interaction.
Time-Kill Assay Protocol
-
Prepare Cultures: Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.
-
Prepare Test Tubes: Prepare tubes containing:
-
Growth control (no drug)
-
BLI-489 alone at a predetermined concentration (e.g., 4 µg/mL)
-
Partner antibiotic alone at a concentration near its MIC (e.g., 1x MIC)
-
BLI-489 and the partner antibiotic in combination
-
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 4, 8, 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizations
Caption: Experimental workflow for optimizing BLI-489 synergy.
Caption: Mechanism of synergistic action of BLI-489.
References
- 1. Optimizing pharmacokinetics/pharmacodynamics of β-lactam/β-lactamase inhibitor combinations against high inocula of ESBL-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Overcoming experimental variability with BLI-489 free acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BLI-489 free acid. Our goal is to help you overcome experimental variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BLI-489?
A1: BLI-489 is a novel β-lactamase inhibitor. It acts by binding to and inactivating β-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise degrade β-lactam antibiotics, such as carbapenems (e.g., imipenem, meropenem), rendering them ineffective. By inhibiting these enzymes, BLI-489 restores the activity of the partner antibiotic against resistant bacterial strains.
Q2: Why am I seeing variability in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic when combined with a fixed concentration of BLI-489?
A2: Variability in MIC values in synergy assays can arise from several factors. Ensure that the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Variations in inoculum density can significantly impact MIC results. Additionally, the age of the bacterial culture and the specific growth phase can affect susceptibility. Finally, ensure precise serial dilutions of both BLI-489 and the partner antibiotic, as minor pipetting errors can lead to shifts in the observed MIC.
Q3: The synergistic effect observed in my in vitro assays (chequerboard, time-kill) is not translating to my in vivo animal model. What could be the reason?
A3: A discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors could be at play, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of BLI-489 and the partner antibiotic in the chosen animal model. The route of administration, dosing schedule, and metabolism of the compounds can all influence their efficacy in vivo. Additionally, the complexity of the host-pathogen interaction within a living organism is not fully captured by in vitro assays.
Q4: I am observing cytotoxicity in my cell lines at the concentrations of BLI-489 I am using for synergy studies. What are my options?
A4: While published studies have shown no cytotoxicity at tested concentrations, if you observe toxicity, it's crucial to perform a dose-response curve to determine the maximum non-toxic concentration of BLI-489 in your specific cell line. If the effective concentration for β-lactamase inhibition overlaps with the cytotoxic range, consider using a lower concentration of BLI-489 in combination with the partner antibiotic or exploring different partner antibiotics that may require a lower concentration of BLI-489 for a synergistic effect.
Troubleshooting Guides
Chequerboard Assay
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Fractional Inhibitory Concentration (FIC) Index | Inaccurate MIC determination for individual agents. | Always run parallel MIC assays for each compound alone in every experiment to ensure the baseline MIC is accurate for calculating the FIC index. |
| Subjective interpretation of growth inhibition. | Use a microplate reader to measure optical density (OD) for a more objective determination of growth. Define a clear cutoff for inhibition (e.g., ≥80% reduction in OD compared to the growth control). | |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate for critical measurements, or ensure the incubator has adequate humidity to prevent evaporation. |
Time-Kill Assay
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates at specific time points | Inadequate mixing of the bacterial culture before sampling. | Ensure the culture is thoroughly mixed before each aliquot is taken to ensure a uniform bacterial suspension. |
| Carryover of the antibiotic to the agar plate. | If high concentrations of the antibiotic are used, consider a centrifugation and resuspension step in fresh media before plating to minimize antibiotic carryover. | |
| No discernible difference between the combination and the single agent | The concentration of BLI-489 is too low. | Verify the MIC and FIC from your chequerboard assay and consider using a concentration of BLI-489 that showed strong synergy in that assay. |
| The bacterial strain is not dependent on the β-lactamase inhibited by BLI-489. | Confirm the resistance mechanism of your bacterial strain. BLI-489 will not be effective if resistance is due to other mechanisms like efflux pumps or target modification. |
Galleria mellonella Infection Model
| Issue | Potential Cause | Recommended Solution |
| High mortality in the control group (vehicle only) | Larval stress or injury during injection. | Refine the injection technique to minimize physical trauma. Ensure the injection volume is appropriate for the larval size. |
| Non-sterile injection materials. | Autoclave all needles and syringes before use. Work in a clean environment to prevent contamination. | |
| Inconsistent larval survival rates with treatment | Variation in larval size and health. | Use larvae from a single batch and of a consistent size and developmental stage for each experiment to reduce biological variability. |
| Uneven distribution of bacteria or compound post-injection. | Ensure the inoculum and treatment solutions are well-mixed and administered consistently to each larva. |
Quantitative Data Summary
The following tables summarize the synergistic activity of BLI-489 in combination with imipenem and meropenem against various carbapenem-resistant Enterobacterales and Acinetobacter baumannii isolates.
Table 1: Synergistic Effect of BLI-489 with Imipenem and Meropenem against Carbapenem-Resistant Enterobacterales
| Bacterial Species | Carbapenemase | Number of Isolates with Synergistic Effect (BLI-489 + Imipenem) | Number of Isolates with Synergistic Effect (BLI-489 + Meropenem) |
| K. pneumoniae | Various | 7/10 | 8/10 |
| E. cloacae | Various | 7/9 | 9/9 |
| E. coli | Various | 5/6 | 6/6 |
| Data from chequerboard assays.[1] |
Table 2: Synergistic Effect of BLI-489 with Imipenem against Carbapenem-Resistant A. baumannii (CRAb) with Different Class D β-Lactamases
| Carbapenem-Hydrolysing Class D β-Lactamase (CHDL) | Percentage of Isolates with Synergistic Effect |
| OXA-23-producing | 92.9% |
| OXA-24-like-producing | 100% |
| OXA-51-like-producing | 16.7% |
| OXA-58-producing | 100% |
| Data from chequerboard analysis.[2][3] |
Experimental Protocols
Chequerboard Assay Protocol
-
Prepare Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Suspend colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic and Inhibitor Plates: In a 96-well microtiter plate, create serial twofold dilutions of the partner antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well of the plate.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC and FIC: Visually inspect the wells for turbidity or measure the optical density at 600 nm. The MIC is the lowest concentration of the drug(s) that inhibits visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.
Time-Kill Assay Protocol
-
Prepare Cultures: Grow bacteria to the logarithmic phase in MHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.
-
Add Compounds: Prepare flasks containing the bacterial suspension alone (growth control), with the partner antibiotic at a specific concentration (e.g., 1x or 2x MIC), with BLI-489 alone, and with the combination of the partner antibiotic and BLI-489.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Enumerate Bacteria: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates.
-
Count Colonies: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point.
-
Analyze Data: Plot log10 CFU/mL versus time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of BLI-489 as a β-lactamase inhibitor.
Caption: General experimental workflow for evaluating BLI-489 synergy.
References
BLI-489 free acid stability and storage conditions
Disclaimer: Specific stability and storage data for BLI-489 free acid is not publicly available. The following information is based on general knowledge of β-lactamase inhibitors and recommended best practices for handling novel research compounds. Researchers should perform their own stability studies to determine optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder?
A: As a general guideline for novel β-lactamase inhibitors in powder form, it is recommended to store the compound at -20°C, protected from light and moisture. The container should be tightly sealed to prevent degradation from atmospheric moisture. For long-term storage, storing at -80°C may provide additional stability.
Q2: How should I prepare stock solutions of this compound?
A: The solubility of this compound in common laboratory solvents has not been publicly reported. It is recommended to test solubility in small quantities in solvents such as DMSO, ethanol, or aqueous buffers (e.g., phosphate buffer). For initial experiments, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice. Subsequently, this stock can be diluted into aqueous buffers for experimental use. Be mindful of the final concentration of the organic solvent in your assay, as it may affect experimental outcomes.
Q3: How stable are solutions of this compound?
A: The stability of this compound in solution is unknown. As a general precaution for β-lactamase inhibitors, it is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, it is recommended to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. A preliminary stability study is highly recommended to determine the acceptable storage duration and conditions for your specific experimental needs.
Q4: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for BLI-489 have not been documented, β-lactamase inhibitors, particularly those with a β-lactam core, are susceptible to hydrolysis. The β-lactam ring can be cleaved under acidic or basic conditions, or by the presence of nucleophiles. Exposure to light (photodegradation) and elevated temperatures can also contribute to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. Perform a stability study on your solutions under your experimental conditions. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the accuracy of your weighing and dilution steps. If possible, determine the concentration of your stock solution using a validated analytical method such as HPLC-UV. | |
| Loss of compound activity over time | The compound is unstable under the experimental conditions (e.g., pH, temperature). | Evaluate the stability of this compound under your specific assay conditions. Consider adjusting the pH or temperature of your experiment if feasible. |
| Improper storage of the solid compound or solutions. | Ensure the solid compound is stored at the recommended temperature, protected from light and moisture. Store solutions in appropriate containers at -80°C. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | Decrease the final concentration of the compound in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the assay. Evaluate the solubility in different buffer systems. |
Data Presentation (Illustrative)
Disclaimer: The following tables contain placeholder data and are for illustrative purposes only. This data is not based on experimental results for this compound.
Table 1: Illustrative Stability of this compound in Solution at Different Temperatures
| Storage Temperature | Solvent | Concentration | % Recovery after 24 hours | % Recovery after 7 days |
| 4°C | DMSO | 10 mM | 95% | 80% |
| -20°C | DMSO | 10 mM | 99% | 92% |
| -80°C | DMSO | 10 mM | >99% | 98% |
| 4°C | PBS (pH 7.4) | 1 mM | 85% | 60% |
| -20°C | PBS (pH 7.4) | 1 mM | 90% | 75% |
Table 2: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | ~10 |
| Water | < 0.1 |
| PBS (pH 7.4) | ~0.5 |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution via HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a given solvent and at a specific temperature.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, PBS pH 7.4)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Temperature-controlled storage units (e.g., refrigerator, freezer)
2. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Initial Analysis (Time Zero):
- Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
- Inject the solution into the HPLC system and record the peak area of BLI-489. This will serve as the time-zero reference.
- Stability Study:
- Aliquot the remaining stock solution into several vials and store them under the desired temperature conditions (e.g., 4°C, -20°C, -80°C).
- At predetermined time points (e.g., 24 hours, 48 hours, 7 days), remove one vial from each storage condition.
- Allow the solution to equilibrate to room temperature.
- Dilute and analyze by HPLC as done for the time-zero sample.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time-zero sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Hypothetical mechanism of action for BLI-489 in overcoming β-lactam resistance.
Interpreting unexpected results in BLI-489 free acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BLI-489 free acid assays. The following sections address common unexpected results and offer structured advice to diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: No or Very Low Binding Signal
Q: My this compound assay shows little to no binding response. What are the potential causes and how can I troubleshoot this?
A: A lack of signal is a common issue that can stem from several factors, from sample preparation to instrument settings. A systematic approach is crucial to identifying the root cause.
Troubleshooting Steps:
-
Confirm Protein Activity: Ensure the target protein immobilized on the biosensor is active and correctly folded. Use a known binding partner as a positive control to verify its functionality.[1]
-
Check Analyte Concentration: The concentration of this compound may be too low for detection.[2] Ideally, the concentration series should span from 0.1x to 10x the expected dissociation constant (KD).[3] If the KD is unknown, a wider concentration range is recommended.
-
Verify Ligand Immobilization: Insufficient loading of the target protein onto the biosensor will result in a poor signal.[2] Optimize the loading concentration and time to achieve a recommended loading capacity of 50-80%.[3]
-
Assess Buffer Compatibility: The assay buffer should be optimal for the interaction. Ensure the buffer composition is consistent throughout the experiment, including baseline, association, and dissociation steps, to avoid refractive index mismatches.[3][4][5]
Summary of Troubleshooting Strategies for No/Low Signal:
| Potential Cause | Recommended Action | Success Metric |
| Inactive Ligand (Protein) | Run a positive control with a known binder. | Positive control shows expected binding. |
| Low Analyte Concentration | Increase the concentration range of BLI-489. | A dose-dependent binding response is observed. |
| Insufficient Ligand Loading | Optimize loading concentration and time. | Ligand loading level is between 0.5-2 nm shift. |
| Buffer Mismatch | Use the exact same buffer for all steps. | Stable baseline and dissociation phase. |
Issue 2: High Non-Specific Binding (NSB)
Q: I am observing a high signal in my negative control (reference sensor with no ligand), indicating non-specific binding of BLI-489. How can I reduce this?
A: Non-specific binding (NSB) can obscure the true binding signal and lead to inaccurate kinetic calculations.[6] It occurs when the analyte binds to the biosensor surface instead of the immobilized ligand.
Troubleshooting Steps:
-
Optimize Assay Buffer: The addition of detergents or proteins can block non-specific sites.
-
Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the buffer can minimize electrostatic interactions that often contribute to NSB.
-
Use a Reference Sensor: Always include a reference sensor with no immobilized ligand but exposed to the same analyte concentrations. The signal from this reference should be subtracted from the signal of the ligand-coated sensor.[3]
Buffer Additives to Mitigate NSB:
| Additive | Typical Concentration | Mechanism of Action |
| Tween 20 | 0.02% - 0.1% | Reduces hydrophobic interactions.[4] |
| BSA | 0.1% | Blocks non-specific binding sites on the sensor.[4] |
| NaCl | 150 mM - 500 mM | Reduces electrostatic interactions. |
| Sucrose | 0.6 M | Can act as an effective NSB blocker for weak interactions.[8][9] |
Issue 3: Irregular or "Spiky" Sensorgram Data
Q: The data curves in my sensorgram are noisy and contain spikes. What could be causing this and how can I fix it?
A: Noisy data can result from issues with sample quality or instrument mechanics.
Troubleshooting Steps:
-
Check for Precipitates: Aggregates in the analyte or ligand samples can cause sharp spikes in the sensorgram.[4] Centrifuge all samples immediately before placing them in the instrument.
-
Ensure Proper Mixing: Inadequate mixing in the wells can lead to an unstable signal. Ensure the plate shaker is enabled and set to an appropriate speed (e.g., 1000 rpm).
-
Verify Instrument Performance: If the issue persists across multiple experiments, run a system performance check to ensure the instrument's optics and fluidics are functioning correctly.[1]
Experimental Protocols
Protocol 1: General BLI Assay for this compound
This protocol outlines a standard kinetic analysis of this compound binding to a target protein.
-
Preparation:
-
Equilibrate the BLI instrument, biosensors, samples, and buffers to room temperature for at least 60 minutes.[3][7]
-
Prepare the assay buffer (e.g., PBS, 0.05% Tween 20, 0.1% BSA).
-
Prepare a dilution series of this compound in the assay buffer.
-
Prepare the target protein for immobilization at an optimized concentration in the assay buffer.
-
-
Assay Steps on the BLI Instrument:
-
Baseline 1 (60s): Hydrate biosensors in assay buffer for a minimum of 10 minutes before starting the run.[3] The first step of the run establishes an initial baseline in buffer.
-
Loading (120-300s): Immerse the biosensors in the target protein solution to immobilize the ligand.
-
Baseline 2 (180s): Transfer the biosensors back to wells containing only assay buffer to establish a new baseline before association.
-
Association (300-600s): Move the biosensors into the wells containing the this compound dilution series to monitor the binding event.[10]
-
Dissociation (600-1200s): Transfer the biosensors back to the baseline buffer wells to measure the dissociation of the analyte.[10]
-
Visualized Workflows and Pathways
Standard BLI Experimental Workflow
The following diagram illustrates the sequential steps of a typical biolayer interferometry experiment, from initial sensor hydration to the final dissociation step.
Caption: A typical experimental workflow for a BLI assay.
Troubleshooting Logic for No Binding Signal
This decision tree provides a logical pathway for diagnosing the cause of a "no binding" result in a this compound assay.
References
- 1. spectralinvivo.com [spectralinvivo.com]
- 2. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 3. gatorbio.com [gatorbio.com]
- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 6. Overcoming Non-Specific Binding in Biolayer Interferometry Scientific Article | Sartorius [sartorius.com]
- 7. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand-Analyte Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bio-Layer Interferometry: Principles & Applications [excedr.com]
How to address BLI-489 free acid degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of BLI-489 free acid in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is BLI-489 and what is its primary mechanism of action?
BLI-489 is a penem β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which are a major cause of resistance to β-lactam antibiotics.[1] By inhibiting these enzymes, BLI-489 restores the efficacy of co-administered β-lactam antibiotics, allowing them to effectively disrupt bacterial cell wall synthesis.[1][2][3]
Q2: What is the "free acid" form of BLI-489 and how might it differ from other forms?
The "free acid" form refers to BLI-489 where the carboxylic acid group is not in a salt form (e.g., sodium or potassium salt). This form may have different solubility and stability characteristics compared to its salt counterparts. The free acid form can be more susceptible to degradation, particularly in aqueous solutions.
Q3: What are the primary factors that can cause degradation of this compound?
The primary cause of degradation for BLI-489, like other β-lactam compounds, is the hydrolysis of the β-lactam ring.[1] This process can be accelerated by:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis. Many β-lactams are most stable in weakly acidic to neutral pH ranges.[4][5][6]
-
Temperature: Higher temperatures significantly increase the rate of degradation.[4][7]
-
Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, aqueous buffers are necessary for most biological assays, where degradation is more likely to occur.[8]
-
Presence of Nucleophiles and Metal Ions: Certain ions and nucleophilic species in buffer solutions can catalyze the degradation of the β-lactam ring.[9]
Troubleshooting Guide
Issue: I am observing a loss of BLI-489 activity in my experiments over time.
This is a common issue likely related to the degradation of the this compound. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| pH of the experimental buffer is not optimal. | Verify the pH of your buffers. For many β-lactams, a slightly acidic pH (around 6.0-7.0) is optimal for stability.[10] Avoid strongly acidic or alkaline conditions. |
| The experimental temperature is too high. | If possible, conduct experiments at lower temperatures. If the experiment must be performed at 37°C, minimize the incubation time of BLI-489 in aqueous solutions.[4][7] |
| The compound has been in aqueous solution for too long. | Prepare fresh working solutions of BLI-489 immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.[10] |
| Improper storage of stock solutions. | Store stock solutions of this compound in an appropriate solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11][12] |
| Contamination of solutions with metal ions. | Use high-purity water and reagents to prepare buffers. Consider using a chelating agent like EDTA in your buffers if metal ion contamination is suspected, although this should be tested for compatibility with your assay.[9] |
Quantitative Data on β-Lactam Stability (Reference for BLI-489)
Disclaimer: The following data is for related β-lactam antibiotics and should be used as a general guide. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
| Compound Class | Condition | Parameter | Value | Reference |
| Penicillins | pH 7, 25°C | Half-life | 5.3 - 27 days | [4] |
| Cephalosporins | pH 7, 25°C | Half-life | 5.3 - 27 days | [4] |
| Carbapenems | 35°C in discs | Stability | Imipenem most stable | [3][13] |
| β-lactams (general) | 10°C increase | Degradation Rate | 2.5 to 3.9-fold increase | [4] |
| Mecillinam | MOPS medium, 37°C, pH 7.4 | Half-life | ~2 hours | [10] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in a minimal amount of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; sonication may be used if necessary.[11]
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the BLI-489 stock solution.
-
Dilute the stock solution to the final working concentration in the desired pre-chilled experimental buffer (ideally at a slightly acidic to neutral pH).
-
Perform serial dilutions in the experimental buffer if necessary.
-
Use the working solution promptly and discard any unused portion. Do not store aqueous solutions of BLI-489.
-
Protocol 2: β-Lactamase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of BLI-489.
-
Reagents and Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
BLI-489 working solutions at various concentrations
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.
-
Add varying concentrations of the BLI-489 working solution to the wells. Include a control well with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of nitrocefin to each well.
-
Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[2][14] The rate of color change is proportional to the β-lactamase activity.
-
Calculate the percentage of inhibition for each BLI-489 concentration compared to the control without the inhibitor.
-
Visualizations
Caption: Mechanism of action of BLI-489 in combination with a β-lactam antibiotic.
Caption: General experimental workflow for assessing BLI-489 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pH-dependence and group modification of beta-lactamase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. biorxiv.org [biorxiv.org]
- 14. cohesionbio.com [cohesionbio.com]
BLI-489 free acid quality control and purity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity assessment of BLI-489 free acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: BLI-489 is a novel, non-β-lactam β-lactamase inhibitor. Its primary function is to inactivate β-lactamase enzymes produced by resistant bacteria. These enzymes would otherwise degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, BLI-489 restores the efficacy of β-lactam antibiotics, making it a crucial component in combating antibiotic resistance.
Q2: What are the critical quality attributes to consider for this compound?
A2: The critical quality attributes for this compound include purity, identity, potency, and stability. Purity is crucial to ensure that the observed biological activity is attributable to the compound itself and not to impurities.[1][2] Identity confirms the correct molecular structure. Potency measures the biological activity of the compound, in this case, its ability to inhibit β-lactamase. Stability assessment ensures that the compound maintains its quality over time under specified storage conditions.
Q3: What are the common sources of impurities in this compound?
A3: Impurities in synthetically produced small molecules like BLI-489 can originate from various sources. These include unreacted starting materials, by-products from side reactions during synthesis, residual solvents used in the manufacturing process, and degradation products that may form during storage.[3][4][5][6][7]
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability data for this compound is not publicly available, as a general guideline for small molecule compounds, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, maintaining the compound at -20°C is often recommended.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the quality control and purity assessment of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Issue 1: Asymmetrical or Tailing Peaks
-
Possible Cause A: Secondary Interactions with Residual Silanols: The stationary phase in the HPLC column may have exposed silanol groups that can interact with basic functional groups on the analyte, causing peak tailing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups.
-
Increase the ionic strength of the mobile phase by increasing the buffer concentration.
-
Use a column with end-capping to minimize exposed silanols.
-
-
-
Possible Cause B: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution:
-
Reduce the injection volume or dilute the sample.[8]
-
-
-
Possible Cause C: Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention time.
-
Solution:
-
Ensure the mobile phase is thoroughly mixed and degassed.
-
Prime the pump to remove any air bubbles.
-
-
-
Possible Cause B: Temperature Variations: Changes in column temperature can affect retention times.
-
Solution:
-
Use a column oven to maintain a consistent temperature.
-
-
-
Possible Cause C: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution:
-
Implement a regular column cleaning and regeneration protocol.
-
Replace the column if performance does not improve.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue 1: Poor Ionization or Low Signal Intensity
-
Possible Cause A: Inappropriate Ionization Source: The choice of ionization source (e.g., ESI, APCI) is critical for optimal signal.
-
Solution:
-
Screen both positive and negative ionization modes.
-
Optimize source parameters such as capillary voltage, gas flow, and temperature.
-
-
-
Possible Cause B: Ion Suppression: Components in the sample matrix can interfere with the ionization of the analyte, reducing its signal.
-
Solution:
-
Improve sample clean-up procedures (e.g., solid-phase extraction).
-
Adjust the chromatography to separate the analyte from interfering matrix components.
-
-
Issue 2: Inaccurate Mass Measurement
-
Possible Cause A: Instrument Calibration Drift: The mass spectrometer's calibration can drift over time.
-
Solution:
-
Perform regular mass calibration according to the manufacturer's recommendations.
-
-
-
Possible Cause B: High Analyte Concentration: Detector saturation can lead to mass shifts.
-
Solution:
-
Dilute the sample to be within the linear range of the detector.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Issue 1: Inaccurate Purity Determination
-
Possible Cause A: Peak Overlap: Signals from the analyte and impurities or the internal standard may overlap.
-
Solution:
-
Select non-overlapping signals for integration.
-
Use 2D NMR techniques to resolve overlapping peaks.[9]
-
-
-
Possible Cause B: Incorrect Integration: Improperly set integration regions can lead to inaccurate results.
-
Solution:
-
Ensure the integration region covers the entire peak, including any satellite peaks.
-
-
-
Possible Cause C: Inaccurate Weighing: Errors in weighing the sample or internal standard will directly affect the purity calculation.
-
Solution:
-
Use a calibrated analytical balance and ensure accurate weighing.
-
-
Data Presentation
Table 1: Typical HPLC Purity Assessment Parameters for this compound
| Parameter | Typical Value |
| Purity (by area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
Table 2: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Monitored m/z | [M+H]⁺ |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same LC conditions as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Optimize source parameters as per the instrument's guidelines.
-
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Mechanism of action of BLI-489 in bacteria.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. veeprho.com [veeprho.com]
- 8. mastelf.com [mastelf.com]
- 9. pubs.acs.org [pubs.acs.org]
Avoiding common pitfalls in β-lactamase inhibitor assays
Welcome to the technical support center for β-lactamase inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reagent and Sample Integrity
Question: My nitrocefin solution turned red before I added the β-lactamase. What should I do?
Answer: A premature red color in your nitrocefin solution indicates degradation. This can be caused by a few factors:
-
pH of the solution: Nitrocefin is unstable at a non-neutral pH. Ensure your buffer (e.g., PBS) is at a neutral pH.
-
Contamination: The solution may be contaminated with β-lactamase from an external source.
-
Solvent Issues: While DMSO is recommended for the stock solution, ensure the final working solution in aqueous buffer is at the correct concentration and pH.
Troubleshooting Steps:
-
If the working solution appears red, it can be diluted further (e.g., 10-fold or more) until a yellow color is achieved.
-
Prepare fresh nitrocefin solutions daily and protect them from light to prevent spontaneous degradation.[1]
-
Always use sterile containers and pipette tips to prepare and handle the nitrocefin solution.
Question: I'm observing inconsistent results with my β-lactamase inhibitor. Could it be a stability issue?
Answer: Yes, the stability of both the β-lactam antibiotic and the inhibitor can be a significant factor. Some β-lactams and their inhibitors, like clavulanic acid, are known to be unstable, especially due to the thermal instability of the β-lactam ring.[2] Degradation can be more pronounced at higher pH levels.[2] This instability can lead to an underestimation of the drug's effect or be misinterpreted as emerging resistance.[2]
Troubleshooting and Best Practices:
-
Prepare fresh solutions of your inhibitor for each experiment.
-
If using a commercial kit, ensure the inhibitor control (e.g., Clavulanic Acid) is stored correctly at -20°C and protected from light.[3]
-
Avoid repeated freeze-thaw cycles of all non-buffer components.[4]
-
Consider performing stability studies of your compound under the specific assay conditions (media, temperature, pH).
Quantitative Data on β-Lactam and Inhibitor Stability:
The following table summarizes the degradation half-lives of various β-lactams and β-lactamase inhibitors in different media.
| Compound | Medium | Temperature (°C) | pH | Degradation Half-life (hours) |
| Imipenem | Broth | 36 | 7.25 | 16.9 |
| Biapenem | Broth | 36 | 7.25 | 20.7 |
| Clavulanic Acid | Broth | 36 | 7.25 | 29.0 |
| Doripenem | Broth | 36 | 7.25 | 40.6 |
| Meropenem | Broth | 36 | 7.25 | 46.5 |
| Cefepime | Broth | 36 | 7.25 | 50.8 |
| Piperacillin | Broth | 36 | 7.25 | 61.5 |
| Imipenem | Water | 25 | - | 14.7 |
| Doripenem | Water | 25 | - | 59.5 |
Data sourced from a comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors.[2][5]
Section 2: Assay Setup and Execution
Question: My assay is not working, and I'm not seeing any color change even with the positive control. What could be wrong?
Answer: If your positive control is not showing β-lactamase activity, the issue likely lies with one of the core components of the assay.
Troubleshooting Checklist:
-
Assay Buffer Temperature: Ensure the assay buffer is at room temperature before use.[4][6]
-
Reagent Preparation: Double-check that all reagents, including the β-lactamase enzyme and nitrocefin, were prepared according to the protocol. The lyophilized β-lactamase needs to be properly reconstituted.[3]
-
Wavelength: Verify that the plate reader is set to the correct wavelength for detecting hydrolyzed nitrocefin (typically 482-490 nm).[6][7]
-
Plate Type: For colorimetric assays, use clear, flat-bottom 96-well plates.[6]
-
Order of Reagent Addition: Follow the protocol's specified order for adding reagents. Typically, the enzyme and inhibitor are pre-incubated before the addition of the substrate.[3]
Question: Should I pre-incubate my inhibitor with the β-lactamase? If so, for how long?
Answer: Yes, pre-incubating the inhibitor with the enzyme is a crucial step, especially for irreversible or slow-binding inhibitors. The IC50 values for such inhibitors are dependent on the incubation period.[8] For reversible inhibitors, the IC50 values do not significantly change with pre-incubation time.[8]
A common pre-incubation time is 10 minutes at 25°C.[3][4] However, for time-dependent inhibitors, you may need to test various pre-incubation times (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes) to fully characterize the inhibition.[8]
Section 3: Data Interpretation and False Positives
Question: I have identified a potent inhibitor in my screen, but how can I be sure it's not a false positive?
Answer: A common cause of false positives in high-throughput screening is the formation of colloidal aggregates by small molecules at micromolar concentrations.[9] These aggregates can non-specifically inhibit enzymes.[9]
A simple and effective way to identify these "promiscuous inhibitors" is to perform the assay in the presence of a non-ionic detergent, such as Triton X-100.[9][10]
Experimental Protocol to Test for Aggregate-Based Inhibition:
-
Perform your standard inhibition assay.
-
Repeat the assay with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer.[10]
-
Interpretation: If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely an aggregate-based inhibitor.[10] Most aggregators show a greater than two-fold decrease in percent inhibition with the addition of detergent.[10]
Question: My results are erratic and not reproducible. What are some potential causes?
Answer: Erratic readings can stem from several sources. If you have ruled out issues with reagent stability and preparation, consider the following:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.
-
Mixing: Mix the contents of the wells thoroughly after each reagent addition, either by using a horizontal shaker or by pipetting.[4]
-
Sample Dilutions: If you are testing unknown samples, it is advisable to test several dilutions to ensure the readings fall within the linear range of the standard curve.[6]
-
Background Absorbance: For samples that exhibit significant background color, include a "Sample Blank" for each sample by omitting the nitrocefin.[6] The readings from the sample blank can then be subtracted from the sample readings.[4]
Experimental Protocols
Nitrocefin-Based β-Lactamase Activity Assay
This protocol is a generalized procedure based on common practices.[3][6][7]
Materials:
-
β-lactamase enzyme
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[11]
-
Test inhibitor and inhibitor control (e.g., Clavulanic Acid)[3]
-
DMSO
-
Clear, flat-bottom 96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Nitrocefin Stock Solution: Prepare a concentrated stock solution of nitrocefin (e.g., 10 mg/mL) in DMSO.
-
Nitrocefin Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.5-1.0 mg/mL).
-
β-Lactamase Solution: Reconstitute the lyophilized enzyme in Assay Buffer to the recommended concentration. Keep on ice during use.[3]
-
Inhibitor Solutions: Prepare serial dilutions of your test inhibitor and the inhibitor control in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the diluted test inhibitors, inhibitor control, or Assay Buffer (for the enzyme control) to the wells of the 96-well plate.[3]
-
Prepare a β-Lactamase Enzyme Solution by diluting the enzyme stock in Assay Buffer. Add 50 µL of this solution to each well.[3]
-
Mix well and incubate for 10 minutes at 25°C.[3]
-
Prepare a Nitrocefin Substrate Solution by diluting the working solution in Assay Buffer. Add 30 µL of this solution to each well to initiate the reaction.[3]
-
Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.[3][7]
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for β-Lactamase Inhibitor Screening
Caption: A typical workflow for screening β-lactamase inhibitors.
Troubleshooting Decision Tree for β-Lactamase Assays
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. β-lactamase activity assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
BLI-489 free acid interference with diagnostic tests
Disclaimer: To date, no specific studies have been published that document direct interference of BLI-489 free acid with diagnostic assays. The following guidance is based on the chemical properties of BLI-489, general principles of immunoassay interference, and established troubleshooting protocols for diagnostic tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
BLI-489 is a novel, bicyclic penem β-lactamase inhibitor.[1] Its chemical structure includes a β-lactam ring, which is characteristic of penicillin-like compounds.[2][3] Its primary mechanism of action is to inhibit bacterial β-lactamase enzymes (specifically Class A, C, and D), which are responsible for degrading β-lactam antibiotics.[1][4] By inhibiting these enzymes, BLI-489 restores the efficacy of co-administered antibiotics like piperacillin and imipenem against resistant bacterial strains.[1][5]
Q2: Could this compound potentially interfere with my diagnostic assay?
While not documented, interference is theoretically possible, primarily through two mechanisms:
-
Cross-reactivity: As a β-lactam compound, BLI-489 shares structural similarities with other β-lactam antibiotics such as penicillins and cephalosporins.[2] Immunoassays designed to detect other β-lactam drugs may exhibit cross-reactivity if the antibodies used recognize a shared structural component (epitope).[6] Cross-reactivity in β-lactams is often dictated by similarities in the R1 and R2 side chains, not just the core ring structure.[7][8]
-
Matrix Effect: The presence of any exogenous compound in a sample can alter the sample matrix, potentially leading to non-specific interactions with assay reagents and causing inaccurate results.[9]
Q3: What types of diagnostic tests are most susceptible to potential interference?
Immunoassays are the most likely to be affected. Specifically:
-
Competitive Immunoassays for the detection of other β-lactam antibiotics or structurally related small molecules are at the highest risk for potential cross-reactivity.
-
Sandwich Immunoassays are generally less susceptible to small molecule interference but can be affected by non-specific matrix effects or interference from endogenous antibodies (e.g., heterophile antibodies).[9]
Q4: What are the common signs of assay interference?
Suspect interference if you observe:
-
Assay results that are inconsistent with the clinical picture or other laboratory findings.[10]
-
A non-linear relationship when performing serial dilutions of a sample.[10]
-
Significant discrepancies in results for the same analyte when measured with a different assay method.[10]
Quantitative Data: Biological Activity of BLI-489
While data on assay interference is unavailable, the following table summarizes the known synergistic activity of BLI-489 with the antibiotic imipenem against various carbapenem-resistant Acinetobacter baumannii (CRAb) isolates. This demonstrates its primary biological function.
| Target β-Lactamase | Percentage of Isolates Showing Synergy with Imipenem |
| MBL | 14.3% |
| OXA-23 | 92.9% |
| OXA-24-like | 100% |
| OXA-51-like | 16.7% |
| OXA-58 | 100% |
| (Data sourced from a chequerboard analysis of imipenem and BLI-489)[5] |
Troubleshooting Guides
If you suspect that this compound or another compound is interfering with your diagnostic test, follow this systematic approach.
Guide 1: Initial Investigation of Suspected Interference
Objective: To perform preliminary checks to rule out common errors before proceeding to more complex experiments.
Protocol:
-
Review Assay Protocol: Carefully compare your experimental procedure against the manufacturer's recommended protocol. Note any deviations, even minor ones.[11]
-
Check Reagents: Ensure that all buffers and reagents are within their expiration dates and have been prepared and stored correctly. Use of diluents other than the supplied assay buffer can introduce interfering substances.[12]
-
Verify Equipment Function: Confirm that all equipment (pipettes, washers, readers) is calibrated and functioning correctly. Inconsistent pipetting is a common source of error.[12]
-
Include Appropriate Controls: Always run positive, negative, and procedural controls as recommended. Controls help differentiate between a systemic issue and a problem with a specific sample.[11]
Guide 2: Experimental Confirmation of Assay Interference
Objective: To use established laboratory methods to confirm the presence of an interfering substance in a sample.
Experimental Protocols:
1. Serial Dilution and Linearity Assessment
-
Principle: The concentration of a true analyte should decrease linearly with dilution. An interfering substance will often dilute out in a non-linear fashion.[10]
-
Methodology:
-
Prepare a series of dilutions of the suspect sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's recommended diluent.
-
Run each dilution in the assay according to the standard protocol.
-
Calculate the final concentration of the analyte for each dilution by multiplying the measured result by the dilution factor.
-
Interpretation: If no interference is present, the calculated concentrations should be consistent across all dilutions. A significant deviation or a pattern where the concentration plateaus after a certain dilution suggests the presence of an interfering substance.[10]
-
2. Spike and Recovery Analysis
-
Principle: This method assesses whether the presence of the sample matrix affects the ability of the assay to accurately measure a known amount of the analyte.
-
Methodology:
-
Divide the suspect sample into two aliquots.
-
"Spike" one aliquot with a known, low concentration of the analyte standard. The amount added should be high enough to be detected but not so high as to saturate the assay.
-
Leave the other aliquot un-spiked.
-
Measure the analyte concentration in both the spiked and un-spiked samples.
-
Calculate the percent recovery using the formula: % Recovery = ( [Spiked Sample] - [Un-spiked Sample] ) / [Known Spike Concentration] * 100
-
Interpretation: Recovery should typically be within 80-120%. Poor recovery (either significantly lower or higher) indicates that something in the sample matrix is interfering with the assay.
-
3. Analysis with an Alternate Method
-
Principle: Different assay manufacturers use distinct antibodies and reagents that are unlikely to be susceptible to the same interference.[10]
-
Methodology:
-
Source an alternative assay for the same analyte, preferably from a different manufacturer and, if possible, based on a different principle (e.g., mass spectrometry if available).
-
Test the suspect sample using this alternate method.
-
Interpretation: A result from the alternate method that is consistent with the clinical or expected context, but significantly different from the original assay's result, strongly points to interference in the original assay.[10]
-
Visualizations
Caption: Mechanism of β-Lactamase Inhibition by BLI-489.
Caption: Troubleshooting Workflow for Suspected Diagnostic Assay Interference.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity in β-Lactam Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aid.org.tr [aid.org.tr]
- 9. myadlm.org [myadlm.org]
- 10. myadlm.org [myadlm.org]
- 11. biocompare.com [biocompare.com]
- 12. anshlabs.com [anshlabs.com]
Validation & Comparative
A Head-to-Head Comparison: BLI-489 Free Acid vs. Tazobactam Activity
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides an objective comparison of the novel penem β-lactamase inhibitor, BLI-489 free acid, and the established inhibitor, tazobactam. The following data, derived from preclinical studies, highlights their respective activities when combined with piperacillin, a broad-spectrum β-lactam antibiotic.
Executive Summary
BLI-489, in combination with piperacillin, demonstrates a broader spectrum of activity and enhanced potency against key resistant pathogens compared to the piperacillin-tazobactam combination. Notably, piperacillin-BLI-489 shows superior efficacy against bacterial strains producing Class C (AmpC) and Class D β-lactamases, and enhanced activity against many strains producing Class A extended-spectrum β-lactamases (ESBLs). While both combinations are effective against standard Class A β-lactamase producers, BLI-489 offers a significant advantage against more challenging resistance mechanisms.
In Vitro Susceptibility
The in vitro activity of piperacillin-BLI-489 was consistently superior to that of piperacillin-tazobactam against a wide range of Gram-negative clinical isolates, particularly those with established resistance to piperacillin alone.
Table 1: Comparative In Vitro Activity of Piperacillin-BLI-489 and Piperacillin-Tazobactam Against Gram-Negative Bacilli
| Organism Group (No. of Isolates) | β-Lactamase Class(es) | Piperacillin-BLI-489 MIC₉₀ (µg/mL) | Piperacillin-Tazobactam MIC₉₀ (µg/mL) |
| Escherichia coli | Class A (ESBL), Class C | >128 | >128 |
| Klebsiella pneumoniae | Class A (ESBL) | >128 | >128 |
| Enterobacter cloacae | Class C | 16 | 64 |
| Pseudomonas aeruginosa | Class C, Class D | 64 | >128 |
| Acinetobacter spp. | Class D | 16 | 32 |
Data adapted from studies evaluating piperacillin in combination with a fixed concentration of 4 µg/mL of the respective inhibitor.[1]
A key finding from susceptibility testing revealed that among piperacillin-nonsusceptible Gram-negative isolates (MIC ≥ 32 µg/mL), 92% were inhibited by piperacillin-BLI-489 at a concentration of ≤16 µg/mL. In contrast, only 66% of these resistant strains were inhibited by piperacillin-tazobactam at the same concentration.[1][2]
In Vivo Efficacy
The enhanced in vitro activity of BLI-489 translates to superior in vivo efficacy in murine models of systemic infection. The data below represents the 50% effective dose (ED₅₀) required to protect mice from lethal infections caused by various β-lactamase-producing pathogens.
Table 2: Comparative In Vivo Efficacy of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam in Murine Infection Models
| Pathogen | β-Lactamase Class | β-Lactamase Enzyme | Piperacillin-BLI-489 ED₅₀ (mg/kg) | Piperacillin-Tazobactam ED₅₀ (mg/kg) |
| E. coli | Class A | TEM-1 | 13 | 11 |
| K. pneumoniae | Class A | SHV-1 | 23 | 24 |
| K. pneumoniae | Class A (ESBL) | SHV-5 | 28 | 58 |
| S. enterica | Class A (ESBL) | CTX-M-5 | 45 | 152 |
| E. cloacae | Class C | AmpC | 38 | 71 |
| P. aeruginosa | Class C | AmpC | 103 | 246 |
| E. coli | Class D | OXA-1 | 86 | 270 |
Data represents the ED₅₀ of the piperacillin component when combined with the inhibitor at an 8:1 ratio.
Piperacillin-BLI-489 demonstrated comparable efficacy to piperacillin-tazobactam against infections caused by standard Class A β-lactamase producers. However, for infections involving ESBL-producing, Class C (AmpC), and Class D enzyme-producing strains, piperacillin-BLI-489 was significantly more efficacious.
Mechanism of Action
Both BLI-489 and tazobactam are β-lactamase inhibitors that function by binding to and inactivating β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.
-
Tazobactam is a penicillanic acid sulfone that irreversibly inhibits many Class A β-lactamases (such as TEM and SHV enzymes) and some Class C cephalosporinases. Its activity against Class D enzymes is generally weak.
-
BLI-489 is a novel bicyclic penem β-lactamase inhibitor. It has demonstrated potent inhibitory activity against a broader range of enzymes, including Class A (including ESBLs), Class C (AmpC), and Class D (OXA) β-lactamases.[3]
Caption: Inhibition spectra of BLI-489 and tazobactam.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The comparative in vitro activities of piperacillin-BLI-489 and piperacillin-tazobactam were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard in sterile saline. This suspension was further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Piperacillin was tested in two-fold serial dilutions. For the combination tests, a fixed concentration of 4 µg/mL of either BLI-489 or tazobactam was added to each well containing the piperacillin dilutions.
-
Incubation: The inoculated microdilution panels were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was determined as the lowest concentration of piperacillin that completely inhibited visible bacterial growth.
References
BLI-489 Free Acid and Imipenem: A Synergistic Alliance Against Carbapenem-Resistant Bacteria
A detailed analysis of the synergistic activity of BLI-489 free acid in combination with imipenem, offering a promising therapeutic strategy against challenging carbapenem-resistant bacterial infections. This guide presents key experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
The rise of carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAb) poses a significant threat to global health. The novel β-lactamase inhibitor, this compound, in combination with the carbapenem antibiotic imipenem, has emerged as a potent weapon in combating these multidrug-resistant pathogens. This guide provides a comprehensive overview of the synergistic activity of this combination, supported by in vitro and in vivo experimental findings.
In Vitro Synergistic Activity: A Quantitative Look
The synergy between BLI-489 and imipenem has been demonstrated through checkerboard and time-kill assays against a variety of carbapenemase-producing bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify this synergy, with a value of ≤ 0.5 indicating a synergistic interaction.
Checkerboard Assay Results
The checkerboard method is a common in vitro technique to assess the synergistic effect of two antimicrobial agents. The following tables summarize the synergistic activity of the imipenem/BLI-489 combination against different carbapenem-resistant bacteria.
Table 1: Synergistic Effect of Imipenem and BLI-489 Against Carbapenem-Resistant Enterobacterales (CRE) [1]
| Bacterial Species | Number of Strains | Percentage of Strains Showing Synergy (FICI ≤ 0.5) |
| Klebsiella pneumoniae | 10 | 70% |
| Enterobacter cloacae | 9 | 78% |
| Escherichia coli | 6 | 83% |
Table 2: Synergistic Effect of Imipenem and BLI-489 Against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Different Carbapenem-Hydrolysing Class D β-Lactamases (CHDLs) [2][3]
| Carbapenemase Type | Number of Isolates | Percentage of Isolates Showing Synergy (FICI ≤ 0.5) |
| OXA-23-producing | 14 | 92.9% |
| OXA-24-like-producing | 7 | 100% |
| OXA-51-like-producing | 12 | 16.7% |
| OXA-58-producing | 24 | 100% |
| Metallo-β-lactamase (MBL)-producing | 7 | 14.3% |
In Vivo Efficacy: Confirmation in Preclinical Models
The synergistic effect observed in vitro has been validated in vivo using invertebrate and mammalian infection models. These studies demonstrate the potential clinical utility of the imipenem/BLI-489 combination.
Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth larva) model is a valuable tool for the initial in vivo assessment of antimicrobial efficacy. Studies have shown that the combination of imipenem and BLI-489 significantly improves the survival of larvae infected with carbapenemase-producing CRE compared to treatment with either agent alone.[1]
Murine Pneumonia Model
In a mouse pneumonia model of infection with carbapenem-resistant A. baumannii, the combination of imipenem and BLI-489 demonstrated a significant reduction in bacterial burden in the lungs and improved survival rates compared to monotherapy.[2] These findings highlight the potential of this combination for treating severe respiratory infections caused by these challenging pathogens.
Mechanism of Synergistic Action
The synergistic activity of imipenem and BLI-489 is rooted in their complementary mechanisms of action.
Caption: Mechanism of synergistic action between imipenem and BLI-489.
Imipenem, a β-lactam antibiotic, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. This inhibition leads to a compromised cell wall and ultimately, cell death. However, carbapenem-resistant bacteria produce β-lactamase enzymes, such as carbapenemases, that can hydrolyze and inactivate imipenem. BLI-489 acts as a β-lactamase inhibitor, binding to and neutralizing these enzymes. This protects imipenem from degradation, allowing it to effectively reach its target PBPs and exert its bactericidal effect.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited.
Checkerboard Assay
The checkerboard assay is performed to determine the FICI and assess synergy.
Caption: Workflow for the checkerboard synergy assay.
-
Preparation of Antimicrobials: Stock solutions of imipenem and BLI-489 are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of imipenem are added to the rows and dilutions of BLI-489 are added to the columns, creating a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of imipenem in combination / MIC of imipenem alone) + (MIC of BLI-489 in combination / MIC of BLI-489 alone). Synergy is defined as an FICI of ≤ 0.5.
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time.
Caption: Workflow for the time-kill assay.
-
Preparation: Test tubes containing CAMHB are prepared with imipenem alone, BLI-489 alone, the combination of imipenem and BLI-489 at specific concentrations (often based on MIC values), and a growth control without any drug.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The removed aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The results are plotted as log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Conclusion
The combination of this compound and imipenem demonstrates significant synergistic activity against a broad range of carbapenem-resistant bacteria, including CRE and CRAb. This synergy, confirmed through both in vitro and in vivo studies, is based on the ability of BLI-489 to protect imipenem from degradation by β-lactamase enzymes. The data presented in this guide underscore the potential of this combination as a valuable therapeutic option in the fight against multidrug-resistant infections. Further clinical investigation is warranted to translate these promising preclinical findings into effective patient care.
References
A Comparative Analysis of Novel β-Lactamase Inhibitors: Vaborbactam, Relebactam, Durlobactam, and Zidebactam
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing Gram-negative bacteria, presents a formidable challenge to global health. In response, a new generation of β-lactamase inhibitors has been developed to restore the efficacy of our β-lactam antibiotic arsenal. This guide provides a comparative analysis of four key novel inhibitors: vaborbactam, relebactam, durlobactam, and zidebactam. We delve into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: A Tale of Two Scaffolds
The newer β-lactamase inhibitors primarily belong to two chemical classes: cyclic boronates (vaborbactam) and diazabicyclooctanes (DBOs) (relebactam, durlobactam, and zidebactam). While both effectively neutralize β-lactamase enzymes, their interactions and spectrum of activity differ.
Vaborbactam , a cyclic boronic acid derivative, acts as a reversible covalent inhibitor, primarily targeting serine β-lactamases of Ambler class A (like KPC) and some class C enzymes.[1] Its mechanism involves the formation of a stable acyl-enzyme intermediate, effectively sequestering the β-lactamase.
Relebactam, durlobactam, and zidebactam are DBOs. Like vaborbactam, they are potent inhibitors of class A and C β-lactamases.[1] Durlobactam also exhibits strong activity against class D carbapenemases, particularly those found in Acinetobacter baumannii.[1] Zidebactam possesses a unique dual mechanism of action; in addition to inhibiting β-lactamases, it also functions as a β-lactam enhancer by binding to penicillin-binding protein 2 (PBP2), leading to enhanced bactericidal activity.
Comparative In Vitro Activity
The in vitro efficacy of these new β-lactamase inhibitor combinations is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric used to assess this activity, with lower values indicating greater potency. The following tables summarize the comparative in vitro activity of these novel combinations against challenging Gram-negative pathogens.
Table 1: Comparative MIC50/MIC90 (µg/mL) of New β-Lactam/β-Lactamase Inhibitor Combinations against Carbapenem-Resistant Enterobacterales
| Organism/Resistance Mechanism | Meropenem-Vaborbactam | Imipenem-Relebactam | Sulbactam-Durlobactam | Cefepime-Zidebactam |
| KPC-producing | 0.5/32[2] | 2/4[3] | N/A | ≤8/8 (for cefepime)[4] |
| OXA-48-like-producing | >32/>32[5] | 2/8[3] | N/A | N/A |
| Metallo-β-lactamase (MBL)-producing | >32/>32 | >8/>8 | N/A | Active (Zidebactam enhances cefepime)[4] |
Table 2: Comparative MIC50/MIC90 (µg/mL) of New β-Lactam/β-Lactamase Inhibitor Combinations against Pseudomonas aeruginosa and Acinetobacter baumannii
| Organism | Meropenem-Vaborbactam | Imipenem-Relebactam | Sulbactam-Durlobactam | Cefepime-Zidebactam |
| Pseudomonas aeruginosa | ≤1/4[6] | N/A | N/A | N/A |
| Acinetobacter baumannii | Inactive | Inactive | Active | Active |
In Vivo Efficacy: Insights from Animal Models
Preclinical evaluation in animal infection models provides crucial information on the in vivo efficacy of these new combinations. The murine thigh and lung infection models are standardly used to assess the ability of these drugs to reduce bacterial burden in relevant physiological settings.
In a neutropenic murine thigh infection model, meropenem-vaborbactam demonstrated significant reductions in bacterial load against KPC-producing Enterobacterales.[7] Similarly, imipenem-relebactam has shown efficacy in murine models of infection caused by imipenem-resistant Gram-negative bacilli.[1] For infections caused by carbapenem-resistant Acinetobacter baumannii, sulbactam-durlobactam has demonstrated potent efficacy in murine pneumonia models.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of antimicrobial agents, including β-lactam/β-lactamase inhibitor combinations. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[8][9]
Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth after incubation. For β-lactam/β-lactamase inhibitor combinations, the concentration of the inhibitor is typically kept constant while the β-lactam is serially diluted.
Detailed Methodology:
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a fresh (18- to 24-hour) agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of the β-lactam and the β-lactamase inhibitor.
-
For the combination test, prepare serial twofold dilutions of the β-lactam in CAMHB containing a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL for vaborbactam and relebactam).
-
Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the β-lactam (in the presence of the fixed inhibitor concentration) that shows no visible growth.
-
Murine Thigh Infection Model
This model is widely used to evaluate the in vivo efficacy of antimicrobial agents.[10][11]
Principle: Mice are rendered neutropenic to minimize the contribution of the host immune system, allowing for a direct assessment of the antimicrobial's bactericidal or bacteriostatic activity. A localized infection is established in the thigh muscle, and the reduction in bacterial burden following treatment is quantified.
Detailed Methodology:
-
Immunosuppression:
-
Inoculum Preparation and Infection:
-
Prepare a bacterial suspension from an overnight culture to a desired concentration (e.g., 10⁶ to 10⁷ CFU/mL) in saline or phosphate-buffered saline (PBS).
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the β-lactam/β-lactamase inhibitor combination via a relevant route (e.g., subcutaneous or intravenous) at various dose levels and schedules.
-
-
Bacterial Burden Determination:
-
At predetermined time points (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the entire thigh muscle and homogenize it in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate onto appropriate agar media.
-
Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load per thigh or per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial burden in treated groups to that in an untreated control group to determine the extent of bacterial killing or growth inhibition.
-
Pharmacokinetic/pharmacodynamic (PK/PD) parameters can be modeled to determine the exposure-response relationship.[12]
-
Conclusion
The new β-lactamase inhibitors vaborbactam, relebactam, durlobactam, and zidebactam represent a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Each inhibitor, in combination with its partner β-lactam, offers a unique spectrum of activity and clinical utility. This guide provides a comparative overview to aid researchers and drug development professionals in understanding the key characteristics and evaluation methodologies for these critical new agents. As resistance continues to evolve, a thorough understanding of these inhibitors is paramount for their judicious use and the development of future antimicrobial strategies.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of OXA-48-producing Enterobacterales to imipenem/relebactam, meropenem/vaborbactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of imipenem/relebactam, meropenem/vaborbactam, ceftazidime/avibactam, cefepime/zidebactam and other novel antibiotics against imipenem-non-susceptible Gram-negative bacilli from Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 521. Comparative In Vitro Activity of Meropenem/Vaborbactam and Meropenem Against a Collection of Real-World Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
BLI-489 Free Acid: A Comparative Guide to its Cross-Reactivity with Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known inhibitory activity of BLI-489 free acid against its primary targets, the bacterial β-lactamases. It also addresses the current knowledge gap regarding its cross-reactivity with other bacterial enzyme classes and offers a detailed experimental protocol for researchers to investigate these potential off-target effects.
Introduction to this compound
BLI-489 is a novel bicyclic penem β-lactamase inhibitor.[1] It is designed to be co-administered with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[2] BLI-489 has demonstrated potent activity against Ambler Class A, C, and some Class D β-lactamases.[1][3] Its primary mechanism of action involves forming a stable complex with the β-lactamase enzyme, thereby inactivating it and allowing the partner antibiotic to exert its antibacterial effect.
Known Inhibitory Activity Against β-Lactamases
BLI-489 has been shown to be a broad-spectrum β-lactamase inhibitor. When combined with antibiotics such as piperacillin or imipenem, it demonstrates synergistic effects against a variety of carbapenem-resistant Enterobacterales and other pathogens.[4][5][6]
The following table summarizes the known activity of BLI-489 against different classes of β-lactamases.
| β-Lactamase Class | Examples of Enzymes | Reported Activity of BLI-489 | Reference |
| Class A | TEM, SHV, CTX-M, KPC | High - Effective inhibition observed, including against Extended-Spectrum β-Lactamases (ESBLs). | [1][3] |
| Class C | AmpC | High - Demonstrates significant inhibitory activity. | [1][3] |
| Class D | OXA-type carbapenemases | Moderate to High - Activity against some OXA variants, with synergistic effects seen with carbapenems against OXA-producing Acinetobacter baumannii.[4][6] | [1][3] |
| Class B | Metallo-β-lactamases (MBLs) e.g., NDM, VIM, IMP | Low to None - Generally not effective against metallo-β-lactamases. | [4] |
Cross-Reactivity with Other Bacterial Enzymes: An Evidence Gap
A thorough review of the existing scientific literature reveals a significant gap in the data regarding the cross-reactivity of this compound with bacterial enzymes other than β-lactamases. While its activity within the β-lactamase family is well-documented, its potential to inhibit other essential bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall synthesis (excluding the final transpeptidation step targeted by β-lactams) has not been extensively reported in publicly available research.
This lack of data presents an opportunity for further investigation to fully characterize the specificity and potential off-target effects of BLI-489. A broader understanding of its enzymatic inhibition profile is crucial for predicting potential secondary mechanisms of action, synergistic or antagonistic effects with other drug classes, and for a comprehensive safety assessment.
Proposed Experimental Protocol for Assessing Cross-Reactivity
To address the existing knowledge gap, the following is a detailed, generalized protocol for assessing the cross-reactivity of this compound against a panel of diverse bacterial enzymes. This protocol is based on established methodologies for enzyme inhibition assays.[7][8][9]
Objective:
To determine the inhibitory activity (IC50) of this compound against a selection of essential bacterial enzymes from different functional classes.
Materials:
-
This compound
-
Purified bacterial enzymes of interest (e.g., DNA gyrase, dihydrofolate reductase, etc.)
-
Specific substrates and co-factors for each enzyme
-
Appropriate assay buffers for each enzyme
-
Positive control inhibitors for each enzyme
-
96-well microplates
-
Spectrophotometric or fluorometric microplate reader
-
DMSO (for compound dilution)
Experimental Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute each purified enzyme to a working concentration in its specific, pre-optimized assay buffer.
-
Prepare substrate solutions at concentrations appropriate for the kinetic parameters of each enzyme (typically at or near the Km value).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the BLI-489 stock solution to create a range of concentrations for IC50 determination.
-
-
Assay Performance:
-
In a 96-well plate, add the assay buffer, the diluted BLI-489 (or positive control inhibitor/DMSO for controls), and the enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Monitor the reaction kinetics (e.g., change in absorbance or fluorescence over time) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the uninhibited control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the BLI-489 concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Process
BLI-489 Mechanism of Action
The following diagram illustrates the established mechanism of action of BLI-489 against β-lactamase enzymes.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the proposed workflow for testing the cross-reactivity of BLI-489 against other bacterial enzymes.
References
- 1. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
In Vivo Efficacy of BLI-489 Free Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of BLI-489 free acid, a novel penem β-lactamase inhibitor, against other established β-lactamase inhibitors. The data presented is compiled from preclinical studies to assist researchers in evaluating its potential for further development.
Mechanism of Action: Restoring Antibiotic Potency
β-lactam antibiotics, a cornerstone of antibacterial therapy, function by inhibiting bacterial cell wall synthesis.[1] However, the emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, poses a significant threat to their efficacy.[2] β-lactamase inhibitors, such as BLI-489, are co-administered with β-lactam antibiotics to protect them from degradation by these enzymes, thereby restoring their antibacterial activity.[2] BLI-489 has demonstrated a broad spectrum of activity, inhibiting class A, C, and D β-lactamases.[3]
Caption: Mechanism of β-lactam antibiotics and the role of BLI-489.
Comparative In Vivo Efficacy: Piperacillin Combinations
The in vivo efficacy of piperacillin combined with BLI-489 has been evaluated in murine models of systemic infection and compared with the established combination of piperacillin-tazobactam. The data, presented as the 50% effective dose (ED50), demonstrates the potency of these combinations against various β-lactamase-producing pathogens.
| Pathogen | β-Lactamase Class | Piperacillin Alone ED50 (mg/kg) | Piperacillin-BLI-489 (8:1) ED50 (mg/kg) | Piperacillin-Tazobactam ED50 (mg/kg) |
| Escherichia coli | Class A (TEM-1) | >1000 | 8.5 - 16 | - |
| Salmonella enterica serovar Typhimurium | Class A (CTX-M-5) | - | 45 | 152 |
| Enterobacter cloacae | Class C (AmpC) | 285 | 30 - 32 | 71 |
| Pseudomonas aeruginosa | Class C (AmpC) | ~980 | 103 | 246 |
| Escherichia coli | Class C (ACT-1) | 103 | 13 | 45 |
| Escherichia coli | Class D (OXA-1) | 980 | 86 | 270 |
Data compiled from murine systemic infection models.[4][5]
Synergistic Efficacy with Carbapenems
Recent studies have also explored the synergistic potential of BLI-489 with carbapenems, such as imipenem and meropenem, against carbapenem-resistant Enterobacterales (CRE).
| Pathogen | Carbapenemase | Imipenem-BLI-489 Synergy | Meropenem-BLI-489 Synergy |
| Klebsiella pneumoniae | KPC, NDM, OXA | Synergistic effect observed | Synergistic effect observed |
| Escherichia coli | KPC, NDM, OXA | Synergistic effect observed | Synergistic effect observed |
| Enterobacter cloacae | KPC, NDM, OXA | Synergistic effect observed | Synergistic effect observed |
In vitro and in vivo (Galleria mellonella model) studies demonstrated synergistic effects.[6]
A study on carbapenem-resistant Acinetobacter baumannii (CRAb) also showed that the combination of imipenem and BLI-489 exhibited synergistic effects in rescuing CRAb-infected mice.[7][8]
Experimental Protocols
The in vivo efficacy data presented was primarily generated using murine models of systemic infection. The general workflow for these studies is outlined below.
Caption: General workflow for murine systemic infection model.
Key Methodological Details:
-
Animal Model: Typically, Swiss Webster or BALB/c mice are used.[9]
-
Infection: Mice are challenged with a lethal intraperitoneal injection of a bacterial suspension. The inoculum size is predetermined to cause mortality in untreated control groups within a specific timeframe.[4]
-
Treatment: The test compounds (e.g., piperacillin-BLI-489) are administered, often subcutaneously, at various doses shortly after infection.[4]
-
Endpoint: The primary endpoint is typically the survival of the animals over a set period (e.g., 7 days).
-
Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected animals, is calculated using statistical methods such as probit analysis.[4]
Comparison with Other β-Lactamase Inhibitors
BLI-489 demonstrates a favorable profile compared to older β-lactamase inhibitors.
| Inhibitor | Chemical Class | Primary Activity Against β-Lactamase Classes |
| BLI-489 | Penem | A, C, D |
| Tazobactam | Penicillanic acid sulfone | A |
| Clavulanic Acid | Oxapenam | A |
| Sulbactam | Penicillanic acid sulfone | A |
Tazobactam, clavulanic acid, and sulbactam are generally less effective against class C and D β-lactamases.[10] In comparative studies, tazobactam and clavulanic acid were found to be superior to sulbactam in enhancing the therapeutic efficacy of piperacillin in mice infected with β-lactamase-positive bacteria.[10] The broader spectrum of BLI-489, particularly its activity against class C and D enzymes, represents a significant advantage.[4]
Conclusion
The available in vivo data suggests that this compound, in combination with β-lactam antibiotics like piperacillin and imipenem, is a promising candidate for combating bacterial infections caused by a wide range of β-lactamase-producing organisms. Its enhanced efficacy against pathogens expressing class C and D β-lactamases, compared to established inhibitors like tazobactam, warrants further investigation and development. The synergistic effects observed with carbapenems also highlight its potential to address the growing threat of carbapenem-resistant bacteria.
References
- 1. academicmed.org [academicmed.org]
- 2. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Piperacillin Combined with the Penem β-Lactamase Inhibitor BLI-489 in Murine Models of Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activities of imipenem combined with BLI-489 against class D β-lactamase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Evaluating the Efficacies of Carbapenem/β-Lactamase Inhibitors Against Carbapenem-Resistant Gram-Negative Bacteria in vitro and in vivo [frontiersin.org]
- 10. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BLI-489 Free Acid and Established β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a significant challenge in the treatment of bacterial infections. The development of novel β-lactamase inhibitors is a critical strategy to preserve the efficacy of β-lactam antibiotics. This guide provides a comparative overview of the novel penem β-lactamase inhibitor, BLI-489 free acid, benchmarked against established inhibitors such as clavulanic acid, sulbactam, tazobactam, and the newer diazabicyclooctane (DBO) derivatives avibactam and relebactam, as well as the boronic acid derivative vaborbactam.
Mechanism of Action: A Tale of Two Strategies
β-lactamase inhibitors function by neutralizing the hydrolytic activity of β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation. These inhibitors primarily operate through two mechanisms:
-
Acyl-enzyme intermediate formation: "Classic" inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactams. They act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase, rendering the enzyme inactive.
-
Reversible and non-covalent inhibition: Newer agents like avibactam and relebactam also form a covalent bond with the serine in the active site, but this bond can be slowly reversed. Vaborbactam, a boronic acid-based inhibitor, forms a reversible covalent bond with the active site serine.
BLI-489, a bicyclic penem, belongs to a class of inhibitors known for their potent activity as mechanism-based inactivators of serine β-lactamases.[1]
Inhibitor Mechanisms of Action
Comparative In Vitro Efficacy
The in vitro efficacy of β-lactamase inhibitors is a key determinant of their potential clinical utility. This is often assessed by determining the concentration of the inhibitor required to reduce the activity of a specific β-lactamase by 50% (IC50) or by measuring the inhibition constant (Ki).
While specific IC50 and Ki values for BLI-489 against a comprehensive panel of β-lactamases are not widely available in the public domain, studies have demonstrated its potent inhibitory activity against Ambler Class A, C, and D β-lactamases.[1][2][3][4][5] For instance, methylidene penems, the class to which BLI-489 belongs, have shown potent, mechanism-based inhibition of the Class D enzyme OXA-1 with KM values in the nanomolar range.[1]
The following tables summarize publicly available IC50 and Ki values for established β-lactamase inhibitors against a range of clinically significant β-lactamases. This data provides a benchmark against which the performance of BLI-489 can be contextualized.
Table 1: Comparative IC50 Values (nM) of β-Lactamase Inhibitors Against Key Class A Enzymes
| β-Lactamase | Clavulanic Acid | Tazobactam | Avibactam | Relebactam |
| TEM-1 | 90 | 110 | 8 | 230 |
| SHV-1 | 60 | 30 | - | - |
| CTX-M-15 | 130 | 30 | 4 | 910 |
| KPC-2 | 3,800 | 4,000 | 9 | 29 |
Table 2: Comparative IC50 and Ki Values (nM) of β-Lactamase Inhibitors Against Key Class C and D Enzymes
| β-Lactamase | Inhibitor | IC50 (nM) | Ki (nM) |
| AmpC (P99) | Tazobactam | 4,700 | - |
| AmpC (E. cloacae) | Avibactam | 2 | - |
| OXA-10 | Tazobactam | 1,100 | - |
| OXA-48 | Avibactam | - | 130 |
Note: A lower IC50 or Ki value indicates a more potent inhibitor. Data is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Synergistic Activity with β-Lactam Antibiotics
The primary role of a β-lactamase inhibitor is to act synergistically with a partner β-lactam antibiotic, restoring its activity against resistant bacteria. This synergy is commonly evaluated through Minimum Inhibitory Concentration (MIC) reduction assays and time-kill assays.
BLI-489 has demonstrated significant synergistic activity when combined with piperacillin, imipenem, and meropenem against a variety of β-lactamase-producing pathogens.[6][7]
Piperacillin-BLI-489 vs. Piperacillin-Tazobactam
Studies have shown that the combination of piperacillin with BLI-489 exhibits improved activity compared to piperacillin-tazobactam against strains expressing extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][4] In time-kill kinetic studies against ESBL-producing strains (TEM-10, SHV-5, or CTX-M-5), piperacillin-BLI-489 demonstrated a significant reduction in the initial inoculum, whereas piperacillin-tazobactam at the same concentration was less effective against SHV-5 and CTX-M-5 producing pathogens.[8] Furthermore, piperacillin-BLI-489 showed a notable reduction in viable bacterial counts against strains producing Class C (AmpC) and Class D (OXA-1) enzymes, where the piperacillin-tazobactam combination was not as effective.[8]
BLI-489 with Carbapenems
Recent research has highlighted the synergistic effect of BLI-489 in combination with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales (CRE).[6][7] Checkerboard assays demonstrated a synergistic effect against a majority of tested carbapenem-resistant K. pneumoniae, E. cloacae, and E. coli isolates.[6][7] Time-kill assays further confirmed this synergy against strains carrying blaKPC-2, blaNDM-5, and blaOXA-23.[6][7]
Experimental Protocols
Broth Microdilution MIC Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Broth Microdilution MIC Assay Workflow
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The β-lactam antibiotic, both alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of BLI-489), is serially diluted two-fold in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Time-Kill Assay Workflow
Detailed Methodology:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).
-
Drug Addition: The antimicrobial agents (β-lactam alone, inhibitor alone, and the combination) are added at predetermined concentrations (often at multiples of the MIC).
-
Incubation and Sampling: The cultures are incubated at 37°C, typically with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Conclusion
BLI-489 is a promising novel penem β-lactamase inhibitor with a broad spectrum of activity against key Class A, C, and D β-lactamases. In vitro and in vivo data, particularly in combination with piperacillin, suggest a potential advantage over established inhibitors like tazobactam, especially against challenging pathogens producing ESBL and AmpC enzymes. Its synergistic activity with carbapenems also highlights its potential in combating infections caused by carbapenem-resistant Enterobacterales. Further studies providing detailed kinetic data (IC50 and Ki values) against a wider range of contemporary β-lactamases will be crucial for a more definitive positioning of BLI-489 in the landscape of β-lactamase inhibitors. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.
References
- 1. CLASS D β-LACTAMASES: A RE-APPRAISAL AFTER FIVE DECADES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptic β-Lactamase Evolution Is Driven by Low β-Lactam Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of In Vitro Susceptibility Testing Methodologies and Comparative Activities of Piperacillin in Combination with the Penem β-Lactamase Inhibitor BLI-489 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of in vitro susceptibility testing methodologies and comparative activities of piperacillin in combination with the penem {beta}-lactamase inhibitor BLI-489 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for Different Substrate Profiles of Two Closely Related Class D β-lactamases and Their Inhibition by Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of the novel β-lactamase inhibitor BLI-489 combined with imipenem or meropenem against diverse carbapenemase-producing carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Statistical Analysis of BLI-489 Free Acid Combination Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of combination studies involving the novel β-lactamase inhibitor, BLI-489 free acid. By objectively comparing its performance with various β-lactam antibiotics, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its potential in combating antimicrobial resistance. The following sections detail the synergistic effects of BLI-489 in combination with imipenem, meropenem, and piperacillin against a range of bacterial pathogens, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of key biological and experimental processes.
Quantitative Data Summary
The efficacy of BLI-489 in combination with different β-lactam antibiotics has been evaluated using various in vitro and in vivo models. The data presented below summarizes the key findings from these studies, highlighting the synergistic activity of these combinations against carbapenem-resistant and β-lactamase-producing bacteria.
Table 1: Synergistic Activity of BLI-489 with Imipenem and Meropenem against Carbapenem-Resistant Enterobacterales (CRE)[1]
| Bacterial Species | Combination | Number of Synergistic Isolates / Total Isolates | Percentage of Synergistic Isolates |
| Klebsiella pneumoniae | Imipenem + BLI-489 | 7 / 10 | 70% |
| Meropenem + BLI-489 | 8 / 10 | 80% | |
| Enterobacter cloacae | Imipenem + BLI-489 | 7 / 9 | 77.8% |
| Meropenem + BLI-489 | 9 / 9 | 100% | |
| Escherichia coli | Imipenem + BLI-489 | 5 / 6 | 83.3% |
| Meropenem + BLI-489 | 6 / 6 | 100% |
Table 2: Synergistic Activity of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Isolates Producing Different β-Lactamases[2]
| β-Lactamase Produced | Number of Synergistic Isolates / Total Isolates | Percentage of Synergistic Isolates |
| MBL | 1 / 7 | 14.3% |
| OXA-23 | 13 / 14 | 92.9% |
| OXA-24-like | 14 / 14 | 100% |
| OXA-51-like | 1 / 6 | 16.7% |
| OXA-58 | 16 / 16 | 100% |
Table 3: In Vitro Efficacy of Piperacillin in Combination with BLI-489 from Time-Kill Kinetics Studies[3]
| Bacterial Class/Enzyme | Combination | Average Log10 CFU/mL Reduction at 6 hours |
| Class A (TEM-1, SHV-11) | Piperacillin + BLI-489 | 2.4 |
| ESBLs (TEM-10, SHV-5, CTX-M-5) | Piperacillin + BLI-489 | 2.2 |
| Class C (AmpC, ACT-1) & Class D (OXA-1) | Piperacillin + BLI-489 | 2.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the combination studies of BLI-489.
Chequerboard Assay[1][2]
The synergistic effects of BLI-489 in combination with imipenem or meropenem were evaluated using the chequerboard broth microdilution method. A twofold serial dilution of each antimicrobial agent was prepared. In a 96-well microtiter plate, 50 μL of cation-adjusted Mueller-Hinton broth (CAMHB) was added to each well. Subsequently, 50 μL of the serially diluted β-lactam antibiotic was added to the horizontal wells, and 50 μL of the serially diluted BLI-489 was added to the vertical wells. A bacterial suspension, adjusted to a final concentration of 5 × 10^5 CFU/mL, was then inoculated into each well. The plates were incubated at 37°C for 18-24 hours. The Fractional Inhibitory Concentration (FIC) index was calculated for each combination using the formula: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy was defined as an FIC index of ≤ 0.5, additivity as an FIC index of > 0.5 and ≤ 4, and antagonism as an FIC index of > 4.
Time-Kill Assay[1][2][3]
Time-kill assays were performed using the broth macrodilution method as per CLSI guidelines. Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 1 × 10^6 CFU/mL in 50 mL of CAMHB. The antimicrobial agents, alone and in combination at concentrations of 4 times the Minimum Inhibitory Concentration (MIC), were added to the bacterial suspensions. The flasks were incubated at 37°C with shaking. Aliquots were collected at 0, 2, 4, 6, 8, 12, and 24 hours, serially diluted in sterile saline, and plated on Mueller-Hinton agar plates. The plates were incubated at 37°C for 24 hours, after which colony counts were performed. Synergy was defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Galleria mellonella Infection Model[1]
The in vivo efficacy of the drug combinations was assessed using a Galleria mellonella infection model. Larvae weighing between 250 and 350 mg were selected for the experiment. A bacterial suspension of carbapenemase-producing isolates was prepared and injected into the last left proleg of each larva. One hour after infection, the larvae were treated with a single injection of the antimicrobial agents, alone or in combination, into the last right proleg. The larvae were then incubated at 37°C in the dark, and survival was monitored daily for 7 days.
Mouse Pneumonia Model[2]
A murine pneumonia model was used to evaluate the in vivo efficacy of the imipenem and BLI-489 combination against carbapenem-resistant A. baumannii. Mice were anesthetized and intranasally inoculated with a bacterial suspension. Two hours post-infection, mice were treated with subcutaneous injections of imipenem, BLI-489, or their combination. The treatment was administered every 8 hours for 3 days. Survival rates were monitored for 7 days post-infection.
Visualizations
The following diagrams illustrate the mechanism of action of BLI-489 and the general workflow of the combination studies.
Caption: Experimental workflow for evaluating BLI-489 combination therapies.
Caption: Mechanism of action of BLI-489 in combination with a β-lactam antibiotic.
Safety Operating Guide
Proper Disposal Procedures for BLI-489 Free Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of BLI-489 free acid, a synthetic organic compound classified as a carbapenem β-lactamase inhibitor.[1] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) detailing disposal, these guidelines are based on established best practices for the disposal of laboratory chemical waste.
Summary of Key Data
| Property | Value | Source |
| Chemical Name | (5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1][2]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | PubChem |
| CAS Number | 635322-76-8 | ChemIDplus, EPA DSSTox, FDA GSRS[2][3] |
| Molecular Formula | C13H11N3O4S | PubChem[3] |
| Molecular Weight | 305.31 g/mol | PubChem[3] |
| Compound Class | Synthetic organic | IUPHAR/BPS Guide to PHARMACOLOGY[1] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound. This protocol assumes that the compound should be treated as potentially hazardous chemical waste.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible wastes must be stored separately.[4]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure screw-top cap.[5]
-
The container should not be filled beyond 75% capacity to allow for expansion and prevent spills.
-
For liquid waste, use a container made of a material that will not react with or be degraded by the solvent used.
-
For solid waste, a clearly labeled, sealed bag may be used before placement in the final disposal container.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Ensure the label is legible and securely affixed to the container.
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.[5]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (consult your institution's guidelines, often not to exceed one year for partially filled containers in an SAA), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. This compound | C13H11N3O4S | CID 9972353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nswai.org [nswai.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs)
Disclaimer: This document provides essential safety and logistical information for handling potent pharmaceutical compounds, using "BLI-489 free acid" as a placeholder. As no specific Safety Data Sheet (SDS) for "this compound" was found, the following guidance is based on best practices for handling potent Active Pharmaceutical Ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling such materials.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). Ensure a proper fit test has been conducted.[4] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection, but not recommended for handling highly potent compounds as primary protection. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[5] Ensure they are rated for the specific hazards. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
2.1. Preparation
-
Designated Area: All handling of the potent compound must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.[6]
-
Decontamination: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
2.2. Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
2.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of potent pharmaceutical compounds and associated waste must comply with all applicable federal, state, and local regulations.[7]
-
Segregation: All waste contaminated with the potent compound, including gloves, coveralls, vials, and cleaning materials, must be segregated from regular laboratory waste.[8]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.[8] Black containers are often used for hazardous pharmaceutical waste.[8]
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[3][9] Do not dispose of this waste down the drain or in the regular trash.[10]
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.
Experimental Workflow
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. 3mindia.in [3mindia.in]
- 2. 3mnederland.nl [3mnederland.nl]
- 3. aiha.org [aiha.org]
- 4. 3m.com [3m.com]
- 5. lindstromgroup.com [lindstromgroup.com]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. usbioclean.com [usbioclean.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
